5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUHVYAAUVJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326762 | |
| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33621-60-2 | |
| Record name | 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. This molecule belongs to the 1,3,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents visual workflows to aid in the understanding and replication of the experimental processes.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a semicarbazone intermediate, followed by oxidative cyclization to yield the desired 1,3,4-oxadiazole ring.
A common synthetic route begins with the reaction of 4-methylbenzaldehyde with semicarbazide hydrochloride to form the corresponding semicarbazone. This intermediate is then subjected to oxidative cyclization to yield the final product.[4] Various oxidizing agents can be employed for the cyclization step, including bromine in acetic acid or iodine.[4][5]
Experimental Protocol
Step 1: Synthesis of 4-methylbenzaldehyde semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 0.01 mol) and sodium acetate (1.64 g, 0.02 mol) in 20 mL of ethanol.
-
To this solution, add 4-methylbenzaldehyde (1.20 g, 0.01 mol).
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with cold water, and dried to afford 4-methylbenzaldehyde semicarbazone.
Step 2: Oxidative cyclization to this compound
-
Suspend the dried 4-methylbenzaldehyde semicarbazone (1.77 g, 0.01 mol) in glacial acetic acid (20 mL).
-
To this suspension, add a solution of bromine (1.76 g, 0.011 mol) in glacial acetic acid (5 mL) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for an additional 4-6 hours.
-
Pour the reaction mixture into crushed ice, and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting solid precipitate is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis and purification of the target compound.
Characterization Data
The structural confirmation of the synthesized this compound is established through various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| Appearance | Yellowish crystals[4] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography.[4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.161(2) |
| b (Å) | 5.9374(3) |
| c (Å) | 12.8282(15) |
| β (°) | 108.012(19) |
| Volume (Å3) | 880.9(2) |
| Z | 4 |
Spectroscopic Data
| Technique | Expected Peaks |
| FT-IR (cm-1) | ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1550 (aromatic C=C stretching), ~1070 (C-O-C stretching) |
| 1H NMR (δ, ppm) | ~7.8-7.2 (aromatic protons, multiplet), ~6.5 (NH2, broad singlet), ~2.4 (CH3, singlet) |
| 13C NMR (δ, ppm) | ~163 (C=N of oxadiazole), ~158 (C-NH2 of oxadiazole), ~140-120 (aromatic carbons), ~21 (CH3) |
| Mass Spec (m/z) | Expected [M+H]+ at ~176.08 |
Potential Biological Activity and Signaling Pathway
1,3,4-Oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[6][7][8] A plausible mechanism of action for their anticancer properties could involve the induction of apoptosis.
Hypothetical Apoptotic Signaling Pathway
Caption: A diagram illustrating a potential mechanism of anticancer activity via apoptosis induction.
This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and data are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.
References
- 1. preprints.org [preprints.org]
- 2. orgchemres.org [orgchemres.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. chemsynthesis.com [chemsynthesis.com]
Unveiling the Three-Dimensional Architecture of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, a molecule of interest in medicinal chemistry. A comprehensive understanding of its solid-state conformation and intermolecular interactions is crucial for rational drug design and development. This document summarizes its crystallographic data, molecular geometry, and the experimental protocols used for its characterization.
Crystallographic and Structural Data Overview
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic and data collection parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₉H₉N₃O |
| Formula Weight | 175.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.161 (2) |
| b (Å) | 5.9374 (3) |
| c (Å) | 12.8282 (15) |
| β (°) | 108.012 (19) |
| Volume (ų) | 880.9 (2) |
| Z | 4 |
| Temperature (K) | 291 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.09 |
| Crystal Size (mm) | 0.38 × 0.35 × 0.30 |
| Reflections Collected | 3809 |
| Independent Reflections | 1800 |
| R_int | 0.022 |
| R[F² > 2σ(F²)] | 0.045 |
| wR(F²) | 0.124 |
| Goodness-of-fit (S) | 1.03 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.20, -0.15 |
Data sourced from Lv et al., 2010.[1]
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| O1—C8 | 1.3608 (19) |
| O1—C7 | 1.3754 (19) |
| C7—N1 | 1.279 (2) |
| C8—N2 | 1.296 (2) |
| N1—N2 | 1.4129 (19) |
| Angle | |
| C8—O1—C7 | 102.79 (11) |
| C7—N1—N2—C8 (Torsion Angle) | -0.3 (2) |
| Dihedral Angle (Phenyl - Oxadiazole) | 26.37 |
Data sourced from Lv et al., 2010.[1]
The molecular structure reveals a nearly planar 1,3,4-oxadiazole ring, as indicated by the small torsion angle of C(7)—N(1)—N(2)—C(8) which is -0.3(2)°.[1] The phenyl ring is twisted from the plane of the oxadiazole ring by a dihedral angle of 26.37°.[1] In the crystal, adjacent molecules are linked through N—H⋯N hydrogen bonds, forming a three-dimensional network which stabilizes the crystal packing.[1]
Experimental Protocols
This section details the methodologies for the synthesis and crystal structure determination of this compound.
Synthesis
The synthesis of the title compound was achieved by refluxing benzaldehyde and semicarbazide hydrochloride.[1]
Caption: Synthetic workflow for the title compound.
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound was selected for X-ray diffraction analysis.
-
Data Collection: Intensity data were collected on a Rigaku Saturn diffractometer.[1]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F².
-
Hydrogen Atoms: All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
-
Absorption Correction: A multi-scan absorption correction was applied using CrystalClear software.[1]
Caption: Experimental workflow for crystal structure determination.
Molecular and Crystal Packing Visualization
The arrangement of molecules in the crystal lattice is primarily governed by hydrogen bonding interactions.
Caption: Intermolecular hydrogen bonding leading to a 3D network.
References
Spectroscopic and Structural Elucidation of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural data for the synthetically versatile heterocyclic compound, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine. This document details the key analytical data including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a crucial resource for researchers in medicinal chemistry and materials science.
Core Spectroscopic Data
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Strong, Broad | N-H stretching (primary amine) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2920-2850 | Weak | C-H stretching (methyl) |
| 1660-1600 | Strong | C=N stretching (oxadiazole ring) |
| 1620-1580 | Medium | N-H bending (primary amine) |
| 1580-1480 | Medium to Strong | C=C stretching (aromatic ring) |
| 1100-1000 | Strong | C-O-C stretching (oxadiazole ring) |
Table 2: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to oxadiazole) |
| ~7.3 | Doublet | 2H | Aromatic protons (meta to oxadiazole) |
| ~6.5 | Singlet (broad) | 2H | -NH₂ protons |
| ~2.4 | Singlet | 3H | -CH₃ protons |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C2 of oxadiazole (attached to NH₂) |
| ~160 | C5 of oxadiazole (attached to phenyl) |
| ~140 | Quaternary aromatic carbon (attached to CH₃) |
| ~130 | Aromatic CH (meta to oxadiazole) |
| ~126 | Aromatic CH (ortho to oxadiazole) |
| ~122 | Quaternary aromatic carbon (attached to oxadiazole) |
| ~21 | -CH₃ |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular ion) |
| 176 | [M+H]⁺ (in ESI or CI) |
Experimental Protocols
The synthesis of this compound can be achieved through a well-established synthetic route involving the cyclization of a semicarbazone precursor. The following is a detailed methodology.
Synthesis of 1-(4-Methylbenzylidene)semicarbazide:
-
To a solution of 4-methylbenzaldehyde (0.01 mol) in ethanol, add semicarbazide hydrochloride (0.011 mol).
-
Reflux the reaction mixture for 2 hours.
-
After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to yield the semicarbazone intermediate.
Synthesis of this compound:
-
The obtained 1-(4-methylbenzylidene)semicarbazide is oxidized using a suitable oxidizing agent, such as bromine in acetic acid or chloramine-T.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford the final product.
Spectroscopic Characterization:
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a Nicolet 6700 FT-IR spectrometer or equivalent, in the range of 4000-600 cm⁻¹, employing the Attenuated Total Reflectance (ATR) technique with a Germanium crystal.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 600 MHz NMR spectrometer in a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) or chemical ionization (CI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
Visualizing the Synthetic and Analytical Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Physical and chemical properties of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, capable of participating in hydrogen bonding and enhancing pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with experimental protocols for its synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data for the target compound is available, other values are derived from closely related analogs and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Melting Point | Data not available for the title compound. N-Dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine: 121–122 °C. | [2] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Insoluble in non-polar solvents (e.g., n-hexane); Soluble in polar organic solvents (e.g., tetrahydrofuran, dimethylformamide, methanol, ethanol, isopropanol, and dimethyl sulfoxide). | [3] |
Crystal Structure:
The crystal structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic system.[1] Adjacent molecules in the crystal lattice are linked through N—H⋯N hydrogen bonds, forming a three-dimensional network.[1]
| Crystal System | Monoclinic |
| a | 12.161 (2) Å |
| b | 5.9374 (3) Å |
| c | 12.8282 (15) Å |
| β | 108.012 (19)° |
| Volume | 880.9 (2) ų |
| Z | 4 |
Chemical Properties and Spectral Data
The chemical reactivity of this compound is characteristic of the 2-amino-1,3,4-oxadiazole scaffold. The exocyclic amino group can undergo various reactions, including acylation and alkylation.
Spectral Data:
¹H NMR (¹H Nuclear Magnetic Resonance) - Predicted for this compound:
-
Aromatic protons (phenyl ring): Expected in the range of δ 7.0-8.0 ppm.
-
Methyl protons (-CH₃): Expected as a singlet around δ 2.4 ppm.
-
Amine protons (-NH₂): Expected as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR (¹³C Nuclear Magnetic Resonance) - Predicted for this compound:
-
Oxadiazole ring carbons (C=N): Expected in the range of δ 155-165 ppm.
-
Aromatic carbons: Expected in the range of δ 120-145 ppm.
-
Methyl carbon (-CH₃): Expected around δ 21 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy - Predicted for this compound:
-
N-H stretching (amine): Expected in the range of 3100-3500 cm⁻¹.
-
C=N stretching (oxadiazole ring): Expected around 1630-1680 cm⁻¹.
-
C-O-C stretching (oxadiazole ring): Expected around 1020-1070 cm⁻¹.
-
Aromatic C-H stretching: Expected around 3000-3100 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) for C₉H₉N₃O would be observed at m/z 175.
Experimental Protocols
Several synthetic routes for the preparation of 2-amino-5-aryl-1,3,4-oxadiazoles have been reported. A common and effective method involves the oxidative cyclization of semicarbazones.
Synthesis of this compound from 4-Methylbenzaldehyde: [1]
This two-step synthesis involves the formation of a semicarbazone intermediate followed by oxidative cyclization.
Step 1: Synthesis of 4-Methylbenzaldehyde Semicarbazone
-
To a solution of 4-methylbenzaldehyde (0.01 mol) in ethanol, add semicarbazide hydrochloride (0.011 mol).
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to allow the semicarbazone product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry.
Step 2: Synthesis of this compound
-
Dissolve the 4-methylbenzaldehyde semicarbazone obtained in the previous step in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise to the mixture with stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Biological Activity and Potential Applications
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore, and derivatives have shown a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties.
While specific biological data for this compound is limited in the public domain, a closely related N-alkylated derivative, N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine , has been identified as a butyrylcholinesterase (BChE) inhibitor with an IC₅₀ of 89.97 µM .[2] Butyrylcholinesterase is an enzyme involved in the hydrolysis of choline-based esters and is a target for the treatment of Alzheimer's disease and other neurological disorders.
Molecular Docking Studies:
Molecular docking studies of N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine with BChE suggest that the compound binds to the active site of the enzyme.[2] The interaction likely involves hydrogen bonding and hydrophobic interactions with key amino acid residues, blocking the entry of the substrate to the catalytic site.
References
- 1. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Dawn of a Versatile Scaffold: A Technical History of 2-Amino-5-Aryl-1,3,4-Oxadiazoles
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and historical development of 2-amino-5-aryl-1,3,4-oxadiazoles, a heterocyclic core of significant pharmacological interest.
Introduction
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its derivatives, the 2-amino-5-aryl-1,3,4-oxadiazole core has emerged as a particularly versatile building block for the development of a wide array of therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide delves into the historical discovery, the evolution of synthetic methodologies, and the key milestones in the pharmacological exploration of this important class of compounds.
The Genesis: Early Discovery and Synthesis
The journey of 2-amino-5-aryl-1,3,4-oxadiazoles into the realm of medicinal chemistry appears to have gained significant momentum in the mid-20th century. A key historical document is a 1955 patent application which described the preparation of these compounds and identified their potential as muscle-relaxants and tranquilizing agents.[1] This early work laid the foundation for future exploration of their therapeutic potential.
The classical and most enduring method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles involves the oxidative cyclization of 1-aroyl-3-thiosemicarbazides. Early syntheses utilized heavy metal oxides, such as lead oxide (PbO), to facilitate this transformation.[1] The general scheme for this reaction is depicted below:
Figure 1: Classical synthesis via oxidative cyclization.
This foundational method, while effective, often required harsh reaction conditions and the use of toxic heavy metal reagents. These limitations spurred the development of milder and more efficient synthetic protocols in the subsequent decades.
Evolution of Synthetic Methodologies
The quest for improved synthetic routes to 2-amino-5-aryl-1,3,4-oxadiazoles has been a continuous effort, leading to a diverse array of methodologies. These advancements have focused on increasing yields, reducing reaction times, and employing more environmentally benign reagents.
A significant step forward was the use of halogens and halogenating agents as oxidants. Iodine (I₂) emerged as a versatile and efficient reagent for the oxidative cyclization of both acylthiosemicarbazides and semicarbazones.[2][3][4][5][6] This method often provides high yields under relatively mild conditions. Other notable reagents for this transformation include:
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A commercially available and easy-to-handle oxidant that gives good yields of oxadiazoles.[7]
-
Potassium iodate (KIO₃): A useful oxidant that can be employed in aqueous media, offering a greener synthetic approach.[2]
-
N-Bromosuccinimide (NBS): Used for the ultrasound-assisted oxidative cyclization of semicarbazones.[7]
The general workflow for the synthesis starting from an aromatic aldehyde is illustrated below:
Figure 2: General synthetic workflow from aromatic aldehydes.
Data Presentation: A Comparative Look at Biological Activities
The 2-amino-5-aryl-1,3,4-oxadiazole scaffold has been extensively evaluated for a wide range of biological activities. The following tables summarize some of the key quantitative data reported in the literature, providing a comparative overview of their potential in different therapeutic areas.
Table 1: Antibacterial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-Amino-5-(aryl)-1,3,4-oxadiazole derivatives | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [8] |
| Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles | Proteus mirabilis, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus | 62 - 68 | [9] |
| 2-Acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 | [10] |
| 2-Acylamino-1,3,4-oxadiazole derivatives | Bacillus subtilis | 0.78 | [10] |
| 2-Amino-5-(aryl)-1,3,4-oxadiazole derivative (2g) | Candida albicans | 8 | [8] |
| 2-Amino-5-(aryl)-1,3,4-oxadiazole derivative (2g) | Aspergillus niger | 64 | [8] |
| LMM5 and LMM11 (1,3,4-oxadiazole class) | Candida albicans | 32 | [11] |
| Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | 52 - 60 | [9] |
Table 2: Anticancer Activity (IC₅₀ Values)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-5-(aryl)-1,3,4-oxadiazole derivative (1o) | HepG2 (Liver Cancer) | 8.6 | [8] |
| 2,5-Disubstituted 1,3,4-oxadiazole with hydroxamic acid | HDAC1 (Enzyme) | 0.017 | |
| 2,5-Disubstituted 1,3,4-oxadiazole with hydroxamic acid | HCT-116 (Colon Cancer) | 0.28 | |
| Quinoline-1,3,4-oxadiazole conjugate | HepG2 (Liver Cancer) | 0.8 - 1.2 | |
| 1,2,4- and 1,3,4-oxadiazole hybrid (33) | MCF-7 (Breast Cancer) | 0.34 |
Table 3: Anti-inflammatory and Anticonvulsant Activity
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| Flurbiprofen-based oxadiazole derivative (10) | Carrageenan-induced paw edema (in vivo) | % Edema Inhibition | 88.33 | [12] |
| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) | Carrageenan-induced paw edema (in vivo) | % Edema Inhibition | 79.83 | [13] |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | Maximal Electroshock (MES) test (in vivo) | ED₅₀ | 8.9 mg/kg | [14] |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | Subcutaneous Pentylenetetrazole (scPTZ) test (in vivo) | ED₅₀ | 10.2 mg/kg | [14] |
| Amino acid derivative (10) | Maximal Electroshock (MES) test (in vivo) | ED₅₀ | 29.05 mg/kg | [15] |
Experimental Protocols
To provide a practical resource for researchers, this section details the experimental procedures for a key synthetic method and a common biological evaluation.
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles via Iodine-Mediated Oxidative Cyclization of Semicarbazones
This protocol is adapted from the procedure described by Niu et al.[3][4][5]
Step 1: Synthesis of the Semicarbazone Intermediate
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), add a solution of the corresponding aromatic aldehyde (0.5 mmol) in methanol (1 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Evaporate the solvent under reduced pressure.
Step 2: Oxidative Cyclization
-
Redissolve the resulting residue from Step 1 in 1,4-dioxane (5 mL).
-
Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially to the solution.
-
Stir the reaction mixture at 80 °C until the reaction is complete (monitored by Thin Layer Chromatography, typically 1-4.5 hours).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-aryl-1,3,4-oxadiazole.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines a general procedure for assessing the antibacterial activity of synthesized compounds.[16][17]
Materials:
-
Synthesized 2-amino-5-aryl-1,3,4-oxadiazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Gentamicin) for positive control
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile pipette tips and other labware
Procedure:
-
Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1000 µg/mL).
-
Dispense 100 µL of sterile nutrient broth into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and the standard antibiotic across the wells of the microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with 10 µL of the diluted bacterial suspension.
-
Include a positive control (broth with bacteria and no compound) and a negative/sterility control (broth only).
-
Incubate the microtiter plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Figure 3: Workflow for MIC determination.
Conclusion
The history of 2-amino-5-aryl-1,3,4-oxadiazoles is a testament to the enduring value of this heterocyclic scaffold in the pursuit of new therapeutic agents. From their initial discovery as potential muscle relaxants to their current status as a source of diverse drug candidates, the journey has been marked by continuous innovation in synthetic chemistry and a deepening understanding of their pharmacological properties. The development of more efficient and environmentally friendly synthetic methods has made these compounds readily accessible for further investigation. The extensive body of research highlighting their potent and varied biological activities ensures that the 2-amino-5-aryl-1,3,4-oxadiazole core will remain a focal point for medicinal chemists and drug discovery professionals for the foreseeable future. This guide provides a solid foundation for researchers entering this exciting field and a valuable reference for those already working to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 2. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]
- 14. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2-Amino-1,3,4-Oxadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities. The biological and physicochemical properties of these derivatives are intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive overview of the amino-imino tautomerism in 2-amino-1,3,4-oxadiazole derivatives. It delves into the structural aspects of the tautomers, quantitative analysis of their equilibrium, detailed experimental and computational methodologies for their study, and the potential implications of this phenomenon in drug design and development.
Introduction: The Significance of Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many biologically active molecules. For 2-amino-1,3,4-oxadiazole derivatives, the principal tautomeric equilibrium exists between the amino and imino forms (Figure 1). The position of this equilibrium can significantly influence a molecule's properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capabilities. These properties, in turn, govern pharmacokinetic and pharmacodynamic profiles, making a thorough understanding of tautomerism critical for rational drug design.[1]
The ability of a tautomer to present a different set of hydrogen bond donors and acceptors can drastically alter its binding affinity for a biological target.[2] Therefore, identifying the predominant tautomeric form under physiological conditions is a key step in structure-activity relationship (SAR) studies.
The Amino-Imino Tautomeric Equilibrium
The tautomeric equilibrium of 2-amino-1,3,4-oxadiazole derivatives involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom at position 3, as depicted below.
Numerous computational and experimental studies have indicated that the amino tautomer is generally the more stable form for 2-amino-1,3,4-oxadiazole and its derivatives.[3][4] The relative stability is influenced by factors such as the nature of the substituent at the 5-position, the solvent, and temperature.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant (KT) and the Gibbs free energy difference (ΔG) between the tautomers.
KT = [Imino] / [Amino]
ΔG = -RT ln(KT)
| Tautomeric Interconversion | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) | Gas Phase KT | Water KT |
| Amino ↔ Imino-A | 10.5 | 8.5 | 1.9 x 10-8 | 2.0 x 10-7 |
| Amino ↔ Imino-B | 15.2 | 12.8 | 6.7 x 10-12 | 1.3 x 10-10 |
Table 1: Calculated Gibbs Free Energy Changes and Equilibrium Constants for the Tautomerism of 5-amino-1,3,4-oxadiazole-2(3H)-one at 298.15 K. Data adapted from a DFT study. Note that this is for a related but different core structure.
Experimental Protocols for Tautomerism Study
The experimental investigation of tautomeric equilibria primarily relies on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive method for studying tautomerism in solution, as it allows for the direct observation and quantification of individual tautomers, provided the rate of interconversion is slow on the NMR timescale.[5][6]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the 2-amino-1,3,4-oxadiazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
1H NMR Spectrum Acquisition: Acquire a high-resolution 1H NMR spectrum. Identify distinct signals corresponding to the protons of the amino and imino tautomers. For example, the NH2 protons of the amino form and the NH proton of the imino form will have characteristic chemical shifts.
-
Signal Assignment: Assign the observed signals to the respective tautomers. This can be aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC) and comparison with computational predictions of chemical shifts.
-
Quantitative Analysis: Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons is directly proportional to the molar ratio of the tautomers.
-
KT = (Integral of Imino form) / (Integral of Amino form)
-
-
Variable Temperature (VT) NMR: To study the thermodynamics of the equilibrium, acquire spectra at different temperatures. A van't Hoff plot (ln KT vs. 1/T) can then be used to determine the enthalpy (ΔH) and entropy (ΔS) of tautomerization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption maxima.
Methodology:
-
Spectrum Acquisition: Record the UV-Vis spectrum of the compound in various solvents of differing polarity.
-
Identification of Tautomer Bands: The different electronic environments of the amino and imino tautomers often lead to different λmax values. Deconvolution of the overlapping spectra may be necessary.
-
Solvent-Dependent Studies: By observing the changes in the absorption spectrum as a function of solvent polarity, one can infer the relative polarities of the tautomers and how the equilibrium shifts.
Computational Chemistry Protocols
Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of tautomers and predicting their spectroscopic properties.
Methodology:
-
Structure Optimization: Build the 3D structures of both the amino and imino tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Relative Energy Calculation: The difference in the calculated Gibbs free energies (ΔG) between the tautomers provides a measure of their relative stability.
-
Solvent Effects: To model the solution phase, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Spectroscopic Prediction: Calculate NMR chemical shifts (using the GIAO method) and UV-Vis excitation energies (using Time-Dependent DFT, TD-DFT) to aid in the interpretation of experimental spectra.
Implications for Drug Development
The tautomeric state of a 2-amino-1,3,4-oxadiazole derivative can have profound implications for its biological activity. While specific signaling pathways directly modulated by the tautomerism of these compounds are not yet extensively documented, the general principles of drug-receptor interactions highlight its importance.
-
Receptor Binding: Different tautomers present distinct hydrogen bonding patterns and electrostatic surfaces, which can lead to differential binding affinities for a target protein. The minor tautomer, although less stable in solution, could be the biologically active form if it binds more strongly to the receptor.
-
Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability are influenced by tautomerism, thereby affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]
-
Intellectual Property: The novelty and patentability of a new chemical entity can be impacted by its different tautomeric forms.
Conclusion
The amino-imino tautomerism of 2-amino-1,3,4-oxadiazole derivatives is a critical aspect that influences their chemical and biological properties. While the amino form is generally favored, the position of the equilibrium is sensitive to substitution and the local environment. A thorough characterization of the tautomeric landscape using a combination of experimental techniques, particularly NMR spectroscopy, and computational methods like DFT, is essential for the successful design and development of novel therapeutics based on this versatile scaffold. Future research focusing on quantifying the tautomeric ratios for a wider range of derivatives and elucidating the role of specific tautomers in biological signaling pathways will undoubtedly accelerate the translation of these promising compounds into clinical candidates.
References
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sisgeenco.com.br [sisgeenco.com.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Solubility and Stability of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on the solubility and stability of the heterocyclic compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. While quantitative data remains limited in publicly accessible literature, this document compiles the existing qualitative information and outlines standard experimental protocols for the comprehensive assessment of these critical physicochemical properties.
Introduction
This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] The solubility and stability of such compounds are paramount for their development as therapeutic agents, influencing bioavailability, formulation, and shelf-life. This guide aims to provide a foundational understanding of these properties for the title compound.
Physicochemical Properties
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, qualitative solubility information has been described.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Solubility | Reference |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] | |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] | |
| Polar Protic | Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] | |
| Isopropanol | Soluble | [4] | |
| Non-Polar | n-Hexane | Insoluble | [4] |
Stability Profile
No specific experimental data on the stability of this compound under various conditions (e.g., pH, temperature, light) was found in the reviewed literature. Stability studies are crucial for determining the compound's shelf-life and degradation pathways. A generalized protocol for assessing chemical stability is provided in the experimental section.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of a compound like this compound.
5.1. Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
-
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.
-
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be predetermined.
-
After the incubation period, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in units such as mg/mL or mol/L.
-
5.2. Chemical Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug candidate.
-
Objective: To evaluate the stability of the compound under various stress conditions.
-
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (photostability chamber)
-
Oven for thermal stress
-
HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
-
-
Procedure:
-
Acidic Hydrolysis: Mix the compound solution with an equal volume of HCl solution. Incubate at a specific temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the compound solution with an equal volume of NaOH solution. Incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix the compound solution with an equal volume of H₂O₂ solution. Keep at room temperature or slightly elevated temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to high temperatures (e.g., 70 °C) for an extended period.
-
Photostability: Expose a solid sample and a solution of the compound to light of a specified wavelength and intensity in a photostability chamber.
-
Analysis: At predetermined time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Data Evaluation: Determine the percentage of the remaining parent compound and identify and quantify any major degradation products.
-
Visualized Workflows and Pathways
The following diagrams illustrate standard workflows relevant to the characterization of a novel chemical entity.
Caption: Experimental workflow for thermodynamic solubility determination.
References
Quantum Mechanical Insights into the Stability of the 1,3,4-Oxadiazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. As a five-membered aromatic heterocycle, its inherent stability and capacity for diverse substitutions make it a privileged structure in the design of novel therapeutic agents and functional materials. A profound understanding of the quantum mechanical factors governing the stability of the 1,3,4-oxadiazole ring is paramount for the rational design of molecules with desired properties. This technical guide provides an in-depth analysis of the quantum mechanical studies that elucidate the stability of this crucial heterocyclic system. We will delve into the computational methodologies employed, present key quantitative data, and visualize the logical workflows involved in these stability assessments.
Computational Methodologies
The stability of the 1,3,4-oxadiazole ring is predominantly investigated using quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely employed method. DFT offers a favorable balance between computational cost and accuracy for studying the electronic structure and properties of organic molecules.
Key Experimental Protocol: DFT-Based Stability Analysis
A typical computational workflow for assessing the stability of the 1,3,4-oxadiazole ring involves the following steps:
-
Molecular Structure Generation: The initial 3D structure of the 1,3,4-oxadiazole molecule or its derivatives is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on a stable molecular geometry. A commonly used level of theory for this purpose is B3LYP with the 6-311+G** basis set.[1] The optimization process is typically followed by a frequency calculation to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Calculation of Stability Descriptors: Once the optimized geometry is obtained, a range of quantum chemical descriptors are calculated to quantify the stability of the ring. These include:
-
Energetic Descriptors: Total energy, Gibbs free energy (ΔG), and HOMO-LUMO energy gap. A lower total energy and a more negative Gibbs free energy indicate greater thermodynamic stability. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
-
Aromaticity Indices: These are crucial for understanding the electronic delocalization and the resulting stabilization of the ring. Common indices include:
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion of aromaticity is calculated by placing a "ghost" atom (a dummy atom with no charge or basis functions, denoted as Bq in Gaussian) at the center of the ring. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. NICS(0) refers to the value at the ring center, while NICS(1) is calculated 1 Å above the plane of the ring to minimize the influence of sigma electrons.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. HOMA values range from 1 for a fully aromatic system to 0 for a non-aromatic one.
-
-
Global Reactivity Descriptors: Chemical hardness (η) and softness (S) are calculated from the HOMO and LUMO energies. Higher hardness and lower softness are associated with greater stability.
-
Quantitative Data on 1,3,4-Oxadiazole Stability
Quantum mechanical calculations have consistently shown that the 1,3,4-oxadiazole isomer is the most stable among the different oxadiazole isomers.[1] The following tables summarize key quantitative data from computational studies that underscore the stability of the 1,3,4-oxadiazole ring.
Table 1: Comparison of Stability Descriptors for Oxadiazole Isomers
| Isomer | Gibbs Free Energy (ΔG) (Hartree) | HOMO-LUMO Gap (eV) | Hardness (η) | Softness (S) | NICS(0) (ppm) |
| 1,2,3-Oxadiazole | -282.882 | 6.58 | 0.1178 | 8.48 | -6.23 |
| 1,2,4-Oxadiazole | -282.933 | 7.21 | 0.1287 | 7.77 | -8.11 |
| 1,2,5-Oxadiazole | -282.911 | 6.99 | 0.1247 | 8.01 | -7.54 |
| 1,3,4-Oxadiazole | -282.941 | 7.53 | 0.1327 | 7.53 | -8.97 |
Data sourced from Karimi (2016), calculated at the B3LYP/6-311+G* level of theory.*[1]
The data in Table 1 clearly indicates that 1,3,4-oxadiazole possesses the lowest Gibbs free energy, the largest HOMO-LUMO gap, the highest hardness, and the most negative NICS(0) value, all of which are indicators of its superior stability compared to the other isomers.[1]
Table 2: Calculated Bond Lengths and Aromaticity Indices for the 1,3,4-Oxadiazole Ring
| Bond | Bond Length (Å) | Aromaticity Index | Value |
| O1–C2 | 1.348 | HOMA | 0.48 |
| C2–N3 | 1.297 | NICS(0) | -8.97 |
| N3–N4 | 1.399 | NICS(1) | -10.21 |
| N4–C5 | 1.297 | ||
| C5–O1 | 1.348 |
Bond length data for the unsubstituted 1,3,4-oxadiazole ring from Malek et al. (2008) at the B3LYP/6-311++G(d,p) level of theory.[2] NICS values are from Karimi (2016).[1]
The HOMA value of 0.48 suggests a moderate level of aromaticity based on geometric criteria. However, the strongly negative NICS values provide compelling evidence for significant electronic delocalization and aromatic character from a magnetic standpoint.[1][2]
Visualizing Computational Workflows and Concepts
The following diagrams, created using the DOT language, illustrate the key processes and relationships in the quantum mechanical study of 1,3,4-oxadiazole stability.
Conclusion
Quantum mechanical studies, particularly those employing Density Functional Theory, provide invaluable insights into the inherent stability of the 1,3,4-oxadiazole ring. The comprehensive analysis of energetic, geometric, and magnetic descriptors consistently affirms that the 1,3,4-isomer is the most stable within the oxadiazole family. This enhanced stability, rooted in its electronic structure and aromatic character, is a key determinant of its widespread utility in drug design and materials science. For researchers in these fields, a firm grasp of these computational principles and the interpretation of the resulting data is essential for the informed design of novel 1,3,4-oxadiazole-based compounds with tailored properties and enhanced performance. The methodologies and data presented in this guide serve as a foundational resource for such endeavors.
References
Unlocking the Therapeutic Potential of Novel 1,3,4-Oxadiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the latest advancements in the development of novel 1,3,4-oxadiazole derivatives, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. This document details quantitative structure-activity relationships, comprehensive experimental protocols for their biological evaluation, and insights into their mechanisms of action through signaling pathway diagrams.
Anticancer Activity: Targeting Key Oncogenic Pathways
Novel 1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action often involve the inhibition of crucial enzymes and signaling pathways implicated in tumor growth and survival.[2]
One of the key targets identified for 1,3,4-oxadiazole-based anticancer compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis.[5] Certain 1,3,4-oxadiazole derivatives have been shown to inhibit STAT3 phosphorylation, leading to the downregulation of its downstream targets and subsequent induction of apoptosis in cancer cells.[3][4]
// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_active [label="p-STAT3 (active dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Proliferation, Survival, Angiogenesis)", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxadiazole [label="1,3,4-Oxadiazole\nCompound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates (Tyr705)"]; STAT3_inactive -> STAT3_active [label="Dimerization"]; STAT3_active -> Nucleus [label="Translocation"]; Nucleus -> Gene_Transcription [label="Promotes", style=dashed]; Oxadiazole -> STAT3_active [label="Inhibits Dimerization/\nPhosphorylation", color="#EA4335", style=bold]; } Caption: STAT3 Signaling Pathway Inhibition by 1,3,4-Oxadiazole Compounds.
Quantitative Anticancer Data
The cytotoxic effects of novel 1,3,4-oxadiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| CHK9 | A549 (Lung) | 4.8 - 5.1 | [3][4] |
| Compound 4h | A549 (Lung) | <0.14 | [1] |
| Compound 4i | A549 (Lung) | 1.59 | [1] |
| Compound 4l | A549 (Lung) | 1.80 | [1] |
| Diphenylamine derivatives (7-9) | HT29 (Colon) | 1.3 - 2.0 | [6] |
| Oxadiazole-based propanamide | HeLa (Cervical) | 7.52 | [6] |
| 1,2,4-oxadiazole hybrid | MCF-7 (Breast) | 0.34 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8]
// Nodes Seed_Cells [label="1. Seed cells in a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="2. Add 1,3,4-oxadiazole compound\nat various concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1 [label="3. Incubate for 24-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="4. Add MTT solution to each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_2 [label="5. Incubate for 2-4 hours\n(Formazan formation)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="6. Add solubilization solution (e.g., DMSO)\nto dissolve formazan crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="7. Measure absorbance at ~570 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="8. Calculate IC50 values", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Seed_Cells -> Add_Compound; Add_Compound -> Incubate_1; Incubate_1 -> Add_MTT; Add_MTT -> Incubate_2; Incubate_2 -> Solubilize; Solubilize -> Measure; Measure -> Analyze; } Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the 1,3,4-oxadiazole compounds and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[7]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the compound concentration versus cell viability.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Novel 1,3,4-oxadiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11]
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Norfloxacin derivatives (4a-c) | S. aureus | 1-2 | [11] |
| Norfloxacin derivatives (4a-c) | MRSA | 0.25-1 | [11] |
| Naphthofuran derivatives (14a, 14b) | P. aeruginosa, B. subtilis | 0.2 | [11] |
| Acylamino derivatives (22b, 22c) | B. subtilis | 0.78 | [11] |
| Benzamide derivative (30) | C. difficile | 0.003-0.03 | [11] |
| LMM5 and LMM11 | Candida albicans | 32 | [12] |
| LMM6 | Candida albicans | 8-32 | [13] |
| Cholic acid hybrids (4t, 4i, 4p, 4c) | S. aureus | 31-70 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[15]
Detailed Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the 1,3,4-oxadiazole compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to various diseases. Certain 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[16][17][18]
Quantitative Anti-inflammatory Data
The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, where the efficacy is measured as the percentage of edema inhibition.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Propan-3-one derivatives (21a-n) | 20 | 33-62 | [18] |
| Ox-6f | 200 µg/mL | 74.16 | [16] |
| Ox-6d | 200 µg/mL | 70.56 | [16] |
| Flurbiprofen-based derivative (10) | Not specified | 88.33 | [19] |
| Flurbiprofen-based derivative (3) | Not specified | 66.66 | [19] |
| 1,3,4-oxadiazole derivatives | 25 | 23.6-82.3 | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This widely used in vivo model is employed to screen for the acute anti-inflammatory activity of novel compounds.[21][22][23]
// Nodes Acclimatize [label="1. Acclimatize animals (rats/mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Administer [label="2. Administer 1,3,4-oxadiazole compound\nor vehicle (p.o. or i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce_Edema [label="3. Inject carrageenan into the\nsubplantar region of the hind paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Paw [label="4. Measure paw volume at regular\nintervals (e.g., 1, 2, 3, 4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate [label="5. Calculate the percentage of edema inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acclimatize -> Administer; Administer -> Induce_Edema; Induce_Edema -> Measure_Paw; Measure_Paw -> Calculate; } Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Methodology:
-
Animal Preparation: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least a week.
-
Compound Administration: Administer the test 1,3,4-oxadiazole compound or a vehicle control orally (p.o.) or intraperitoneally (i.p.). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[24]
-
Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[21][22]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Anticonvulsant Activity: A Potential Treatment for Epilepsy
Epilepsy is a neurological disorder characterized by recurrent seizures. Several novel 1,3,4-oxadiazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential as new antiepileptic drugs.[25][26]
A proposed mechanism of action for some of these compounds involves the modulation of the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[25][26]
// Nodes GABA [label="GABA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABAa_Receptor [label="GABAa Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Chloride_Channel [label="Chloride (Cl-) Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloride_Influx [label="Increased Cl- Influx", fillcolor="#FFFFFF", fontcolor="#202124"]; Hyperpolarization [label="Neuronal Hyperpolarization", fillcolor="#FFFFFF", fontcolor="#202124"]; Reduced_Excitability [label="Reduced Neuronal Excitability\n(Anticonvulsant Effect)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxadiazole [label="1,3,4-Oxadiazole\nCompound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GABA -> GABAa_Receptor [label="Binds"]; GABAa_Receptor -> Chloride_Channel [label="Opens"]; Chloride_Channel -> Chloride_Influx; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Reduced_Excitability; Oxadiazole -> GABAa_Receptor [label="Positive Allosteric\nModulation"]; } Caption: Proposed Mechanism of Anticonvulsant Action via GABAa Receptor Modulation.
Quantitative Anticonvulsant Data
The anticonvulsant activity of compounds is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with the median effective dose (ED50) being the key parameter.
| Compound ID | Test Model | ED50 (mg/kg) | Reference |
| Compound 5b | MES | 8.9 | [25][26] |
| Compound 5b | scPTZ | 10.2 | [25][26] |
| 1,3,4-thiadiazole-2-sulfonamide derivative | MES | 16 | [27] |
| 1-Phenylcyclohexylamine (PCA) | MES | 7.0 | [28] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[28][29][30]
Detailed Methodology:
-
Animal Preparation: Use mice or rats that have been acclimatized to the laboratory environment.
-
Compound Administration: Administer the test 1,3,4-oxadiazole compound, vehicle, or a standard anticonvulsant drug (e.g., phenytoin) via the desired route (e.g., intraperitoneally).
-
Induction of Seizure: At the time of peak effect of the compound, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.[29]
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.[30]
-
Data Analysis: Determine the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery. The diverse and potent biological activities of its novel derivatives, coupled with a growing understanding of their mechanisms of action, underscore their therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a foundation of quantitative data, detailed experimental protocols, and mechanistic insights to guide future research and development efforts in this exciting field. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the development of novel 1,3,4-oxadiazole-based therapeutics with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchhub.com [researchhub.com]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. mdpi.com [mdpi.com]
- 19. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. inotiv.com [inotiv.com]
- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 30. benchchem.com [benchchem.com]
Lipophilicity and Pharmacokinetic Predictions for 5-Aryl-1,3,4-Oxadiazol-2-amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A critical aspect of the drug discovery and development process for this class of compounds is the thorough understanding and prediction of their pharmacokinetic profiles, which are heavily influenced by physicochemical properties such as lipophilicity. This technical guide provides an in-depth overview of the lipophilicity and pharmacokinetic predictions for 5-aryl-1,3,4-oxadiazol-2-amines, supported by quantitative data, detailed experimental protocols, and visual workflows.
The Role of Lipophilicity in Pharmacokinetics
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For orally administered drugs, an optimal lipophilicity range is essential for effective membrane permeability and bioavailability. According to Lipinski's rule of five, a widely used guideline for drug-likeness, a log P value of less than 5 is generally preferred for good absorption and permeation.[1]
Quantitative Physicochemical and Pharmacokinetic Parameters
The following tables summarize the calculated pharmacokinetic parameters for various series of 5-aryl-1,3,4-oxadiazol-2-amine derivatives. These in silico predictions are valuable for the early-stage assessment of drug-like properties.
Table 1: Calculated Pharmacokinetic Parameters for N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues [1]
| Compound | R | R' | Molecular Weight ( g/mol ) | log P | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds |
| 4a | H | H | 253.26 | 3.45 | 4 | 2 | 2 |
| 4b | H | 4-CH3 | 267.29 | 3.89 | 4 | 2 | 2 |
| 4c | H | 4-OCH3 | 283.29 | 3.48 | 5 | 2 | 3 |
| 4d | H | 4-Cl | 287.71 | 4.04 | 4 | 2 | 2 |
| 4e | 2-furyl | 4-CH3 | 241.25 | 2.73 | 5 | 2 | 3 |
| 4f | ethyl | 4-CH3 | 203.25 | 2.81 | 4 | 2 | 3 |
| 4g | 4-OCH3-phenyl | 4-Br | 346.19 | 4.29 | 5 | 2 | 3 |
| 4h | 4-Cl-phenyl | 4-Br | 350.63 | 4.85 | 4 | 2 | 2 |
| 4i | 4-OH-phenyl | 4-Br | 332.16 | 3.50 | 5 | 3 | 2 |
| 4j | 3,4-di-OCH3-phenyl | 4-Br | 376.22 | 4.10 | 6 | 2 | 4 |
| 4k | 2-furyl | 4-Br | 308.14 | 3.54 | 5 | 2 | 2 |
| 4l | ethyl | 4-Br | 268.12 | 3.62 | 4 | 2 | 2 |
| 4m | 4-OCH3-phenyl | 4-Cl | 301.74 | 3.88 | 5 | 2 | 3 |
| 4n | 4-Cl-phenyl | 4-Cl | 306.18 | 4.44 | 4 | 2 | 2 |
| 4o | 3,4-di-OCH3-phenyl | 4-Cl | 331.77 | 3.69 | 6 | 2 | 4 |
| 4p | 4-OH-phenyl | 4-Cl | 287.71 | 3.09 | 5 | 3 | 2 |
| 4q | 2-furyl | 4-Cl | 263.69 | 3.13 | 5 | 2 | 2 |
| 4r | ethyl | 4-Cl | 223.67 | 3.21 | 4 | 2 | 2 |
| 4s | 4-OCH3-phenyl | 2,4-di-CH3 | 295.35 | 4.31 | 5 | 2 | 3 |
| 4t | 4-Cl-phenyl | 2,4-di-CH3 | 299.78 | 4.87 | 4 | 2 | 2 |
| 4u | 3,4-di-OCH3-phenyl | 2,4-di-CH3 | 325.38 | 4.12 | 6 | 2 | 4 |
| 4v | 4-OH-phenyl | 2,4-di-CH3 | 281.32 | 3.52 | 5 | 3 | 2 |
| 4w | 2-furyl | 2,4-di-CH3 | 255.29 | 3.56 | 5 | 2 | 2 |
| 4x | ethyl | 2,4-di-CH3 | 217.28 | 3.64 | 4 | 2 | 2 |
Table 2: Predicted ADME Properties of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines [2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | log P (iLOGP) | log P (XLOGP3) | log P (WLOGP) | log P (MLOGP) | log P (Silicos-IT) | TPSA (°A²) |
| 6a | C15H10F3N3O | 305.26 | 3.79 | 3.51 | 3.55 | 2.50 | 3.99 | 55.12 |
| 6b | C16H12F3N3O | 319.28 | 4.22 | 3.94 | 4.01 | 2.82 | 4.43 | 55.12 |
| 6c | C16H12F3N3O | 319.28 | 4.22 | 3.94 | 4.01 | 2.82 | 4.43 | 55.12 |
| 6d | C16H12F3N3O | 319.28 | 4.22 | 3.94 | 4.01 | 2.82 | 4.43 | 55.12 |
| 6e | C15H9ClF3N3O | 339.70 | 4.38 | 4.14 | 4.23 | 2.89 | 4.57 | 55.12 |
| 6f | C15H9ClF3N3O | 339.70 | 4.38 | 4.14 | 4.23 | 2.89 | 4.57 | 55.12 |
| 6g | C15H9ClF3N3O | 339.70 | 4.38 | 4.14 | 4.23 | 2.89 | 4.57 | 55.12 |
| 6h | C17H14F3N3O | 333.31 | 4.65 | 4.37 | 4.47 | 3.14 | 4.87 | 55.12 |
| 6i | C17H14F3N3O2 | 349.31 | 3.81 | 3.50 | 3.55 | 2.78 | 4.24 | 64.35 |
| 6j | C16H11F3N3OCl | 353.73 | 4.81 | 4.57 | 4.69 | 3.21 | 5.01 | 55.12 |
TPSA: Topological Polar Surface Area
Experimental Protocols
General Synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines
The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines typically involves a multi-step process. A general protocol is outlined below.[2]
-
Step 1: Synthesis of Phenyl(substituted phenyl)carbamate: An aromatic aniline is reacted with phenyl chloroformate in the presence of a base like triethylamine in a suitable solvent such as chloroform at room temperature.
-
Step 2: Synthesis of N-(Substituted phenyl)hydrazine-1-carboxamide: The resulting carbamate is then reacted with hydrazine hydrate in ethanol under reflux.
-
Step 3: Synthesis of (E)-N-Aryl-2-(substituted-benzylidene)hydrazine-1-carboxamide: The hydrazine-1-carboxamide is condensed with an appropriate aromatic aldehyde in ethanol with a catalytic amount of glacial acetic acid under reflux.
-
Step 4: Cyclization to N-Aryl-5-aryl-1,3,4-oxadiazol-2-amine: The final cyclization is achieved by refluxing the benzylidene-hydrazine-1-carboxamide with an oxidizing agent like chloramine-T in absolute ethanol.
In Vivo Pharmacokinetic Study in Rats (Adapted Protocol)
This protocol is adapted from a study on a 1,3,4-oxadiazole derivative and provides a framework for evaluating the pharmacokinetic parameters of 5-aryl-1,3,4-oxadiazol-2-amines.[3][4]
-
Animal Model: Wistar rats are typically used.
-
Administration: The test compound is formulated as a suspension or solution and administered via the desired route (e.g., ocular instillation or intraperitoneal injection).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 192, 240, and 288 hours) after administration.
-
Sample Processing: Plasma is separated by centrifugation and stabilized, often with an antioxidant like ascorbic acid, and stored at -70°C until analysis.
-
Bioanalysis: The concentration of the compound and its potential metabolites in plasma is determined using a validated HPLC-MS/MS method.
-
Chromatographic Separation: A suitable column, such as a Kinetex Phenyl Hexyl column, is used with a gradient elution.
-
Detection: Mass spectrometry is performed in the Multiple Reaction Monitoring (MRM) mode using electrospray ionization.
-
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 5-aryl-1,3,4-oxadiazol-2-amines.
Potential Signaling Pathways in Anticancer Activity
Several 5-aryl-1,3,4-oxadiazol-2-amines have demonstrated anticancer activity. The proposed mechanisms of action often involve the inhibition of key cellular targets. The diagram below illustrates some of these potential pathways.
Conclusion
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold continues to be a promising area of research for the development of new therapeutic agents. The prediction of lipophilicity and pharmacokinetic properties through in silico and experimental methods is paramount for guiding the design and selection of candidates with favorable drug-like profiles. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating a more efficient and informed drug discovery process.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 4. dspace.bsuedu.ru [dspace.bsuedu.ru]
Methodological & Application
Synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine from p-Toluic Hydrazide: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic route described is the cyclization of p-toluic hydrazide with cyanogen bromide. This application note includes a step-by-step experimental procedure, tables of materials and expected characterization data, and workflow diagrams to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-aryl substituted 1,3,4-oxadiazoles, in particular, serve as crucial intermediates for the synthesis of more complex pharmaceutical agents. This compound is a key building block in this class. The most common and direct method for its synthesis involves the reaction of an acid hydrazide with a cyanogen halide, which offers a reliable and efficient route to the desired product.
Reaction Scheme
The synthesis proceeds via the reaction of p-toluic hydrazide with cyanogen bromide, leading to a cyclization that forms the 1,3,4-oxadiazole ring.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is based on established methods for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles.[1]
Materials and Equipment:
-
p-Toluic hydrazide
-
Cyanogen bromide (Caution: Highly toxic)
-
Methanol (anhydrous)
-
Ammonium hydroxide solution (25%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. All manipulations involving cyanogen bromide must be performed in a certified chemical fume hood.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-toluic hydrazide (0.10 mol, 15.02 g) in 150 mL of anhydrous methanol.
-
Addition of Cyanogen Bromide: To this solution, carefully add a solution of cyanogen bromide (0.10 mol, 10.59 g) in 50 mL of anhydrous methanol. The addition should be done portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 3-4 hours with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Neutralize the reaction mixture by the slow addition of ammonium hydroxide solution until a solid product precipitates out.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any inorganic salts.
-
Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from methanol or ethanol to obtain the final product as a crystalline solid.
Data Presentation
Table 1: Reagent and Product Specifications
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| p-Toluic hydrazide | C₈H₁₀N₂O | 150.18 | Starting Material |
| Cyanogen bromide | CBrN | 105.92 | Reagent |
| This compound | C₉H₉N₃O | 175.19 | Product |
Data sourced from crystallographic information.[2]
Table 2: Characterization Data for this compound
| Property | Expected Value |
| Physical State | Crystalline solid |
| Melting Point | Approximately 250-252 °C (based on the analogous 5-phenyl derivative) |
| Yield | Moderate to good |
| ¹H NMR (DMSO-d₆) | δ ~7.7-7.8 (d, 2H, Ar-H), δ ~7.3-7.4 (d, 2H, Ar-H), δ ~7.2 (s, 2H, -NH₂), δ ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=N, oxadiazole), δ ~158 (C-NH₂, oxadiazole), δ ~141 (Ar-C), δ ~129 (Ar-CH), δ ~126 (Ar-CH), δ ~121 (Ar-C), δ ~21 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1550 (N-H bending), ~1250 (C-O-C stretching) |
Note: NMR and IR data are predicted based on analogous structures and general chemical principles, as specific experimental data for the target compound was not found in the searched literature.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification.
Safety and Handling
-
Cyanogen bromide is extremely toxic and corrosive. It should be handled with extreme caution in a well-ventilated chemical fume hood. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
-
Methanol is flammable and toxic. Avoid contact with skin and eyes and prevent inhalation of vapors.
-
Ammonium hydroxide is corrosive and can cause burns. Handle with care and ensure adequate ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this experiment.
Conclusion
This protocol outlines a reliable and straightforward method for the synthesis of this compound from p-toluic hydrazide. The provided data and diagrams are intended to guide researchers in the successful synthesis and characterization of this valuable chemical intermediate. Adherence to safety precautions is critical, especially when handling cyanogen bromide.
References
Application Notes and Protocols: Oxidative Cyclization of Semicarbazones for the Synthesis of 2-Amino-1,3,4-oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The oxidative cyclization of readily accessible semicarbazones represents an efficient and versatile strategy for the synthesis of these valuable heterocyclic compounds. This document provides detailed application notes and protocols for various methods of oxidative cyclization, enabling researchers to select and implement the most suitable procedure for their specific needs.
General Reaction Scheme
The core transformation involves the formation of a semicarbazone from an aldehyde and semicarbazide, followed by an oxidative cyclization step that leads to the desired 2-amino-1,3,4-oxadiazole.
Caption: General two-step synthesis of 2-amino-1,3,4-oxadiazoles.
Methodologies and Experimental Protocols
Several effective methods for the oxidative cyclization of semicarbazones have been reported. Below are detailed protocols for some of the most common and efficient procedures.
Method 1: Iodine-Mediated Oxidative Cyclization
This transition-metal-free method utilizes molecular iodine as a mild and eco-friendly oxidizing agent.[1][2][3][4] The reaction proceeds in a sequential, one-pot manner from the aldehyde.
Experimental Protocol:
-
Semicarbazone Formation: In a round-bottom flask, dissolve semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in 1 mL of water.
-
Add a solution of the desired aldehyde (0.5 mmol) in 1 mL of methanol to the stirred solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Oxidative Cyclization: Evaporate the solvent under reduced pressure.
-
Redissolve the resulting residue in 5 mL of 1,4-dioxane.
-
Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 4 hours.[5]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 2-amino-1,3,4-oxadiazole.[5]
Quantitative Data Summary:
| Entry | Aldehyde (R-group) | Yield (%) | Reference |
| 1 | 4-Tolyl | 92 | [5] |
| 2 | 4-Methoxyphenyl | 95 | [5] |
| 3 | 4-Chlorophenyl | 88 | [5] |
| 4 | 4-Nitrophenyl | 85 | [5] |
| 5 | 2-Naphthyl | 87 | [5] |
| 6 | 2-Furyl | 75 | [5] |
Method 2: Visible-Light Photocatalytic Oxidative Heterocyclization
This modern approach utilizes a photoredox catalyst, such as Eosin Y, under visible light irradiation, offering a green and efficient synthesis route.[6]
Experimental Protocol:
-
In a reaction vessel, combine the semicarbazone (1.0 mmol), Eosin Y (2 mol%), and CBr₄ (1.2 equiv).
-
Add acetonitrile (MeCN) as the solvent.
-
Irradiate the mixture with green LEDs under an atmosphere of oxygen (from the air).
-
Monitor the reaction by TLC until completion.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-amino-1,3,4-oxadiazole.
Quantitative Data Summary:
| Entry | Semicarbazone (R-group) | Yield (%) | Reference |
| 1 | Phenyl | 96 | [6] |
| 2 | 4-Methylphenyl | 94 | [6] |
| 3 | 4-Methoxyphenyl | 92 | [6] |
| 4 | 4-Chlorophenyl | 90 | [6] |
| 5 | 4-Bromophenyl | 88 | [6] |
| 6 | 4-Nitrophenyl | 85 | [6] |
Method 3: Oxidative Cyclization using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This method employs a commercially available and easy-to-handle oxidant for the cyclization of acylthiosemicarbazides, which are precursors to the semicarbazone functionality in this context.[7]
Experimental Protocol:
-
Acylthiosemicarbazide Synthesis: React the corresponding acid chloride with thiosemicarbazide in a suitable solvent like THF.
-
Oxidative Cyclization: To a solution of the acylthiosemicarbazide in a suitable solvent, add 1,3-dibromo-5,5-dimethylhydantoin as the oxidant. The reaction may be facilitated by the addition of potassium iodide.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by recrystallization or column chromatography.
Proposed Reaction Mechanism (Iodine-Mediated)
The iodine-mediated oxidative cyclization is proposed to proceed through the following key steps:
Caption: Proposed mechanism for iodine-mediated oxidative cyclization.
Application Workflow
The general workflow for synthesizing 2-amino-1,3,4-oxadiazoles via oxidative cyclization is outlined below.
Caption: General experimental workflow for the synthesis.
Conclusion
The oxidative cyclization of semicarbazones is a robust and versatile method for the synthesis of 2-amino-1,3,4-oxadiazoles. The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. The protocols and data presented herein provide a solid foundation for researchers to successfully synthesize these important heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 5. datapdf.com [datapdf.com]
- 6. Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 5-aryl-1,3,4-oxadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of 5-aryl-1,3,4-oxadiazol-2-amine derivatives, a class of heterocyclic compounds with significant potential in the development of new anti-infective agents.[1][2][3] The protocols outlined below are based on established methodologies for determining the antimicrobial efficacy of novel chemical entities.
Introduction to 5-aryl-1,3,4-oxadiazol-2-amine Derivatives
The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 5-aryl-1,3,4-oxadiazol-2-amine scaffold, in particular, has been the subject of extensive research due to its potent activity against a range of pathogenic bacteria and fungi.[4][5] The emergence of drug-resistant microbial strains necessitates the continued exploration of novel antimicrobial agents, and these derivatives represent a promising avenue of investigation.[1]
Data Presentation: Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for various 5-aryl-1,3,4-oxadiazol-2-amine derivatives against selected bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Table 1: Antibacterial Activity of 5-aryl-1,3,4-oxadiazol-2-amine Derivatives (MIC in µg/mL)
| Compound ID | Derivative Substitution | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1a | 4-Fluorophenyl | 8 | 8 | 16 | 64 | [8] |
| 1b | 4-Chlorophenyl | 16 | 32 | 64 | 128 | [8] |
| 1c | 4-Nitrophenyl | 8 | 8 | 8 | 8 | [8] |
| 1d | 2-Chlorophenyl | 8 | 16 | 8 | 32 | [8] |
| 2a | Pyridin-4-yl | 1.56 | 0.78 | - | - | [4] |
| 2b | Quinolyl | - | Moderate Activity | Moderate Activity | - | [4][5] |
| 3a | 3,4-Dimethoxyphenyl (N-Mannich base) | 0.5-8 | - | 0.5-8 | - | [9] |
Table 2: Antifungal Activity of 5-aryl-1,3,4-oxadiazol-2-amine Derivatives (MIC in µg/mL)
| Compound ID | Derivative Substitution | Candida albicans | Aspergillus niger | Reference |
| 4a | 4-Fluorophenyl | 25 | 25 | [10] |
| 4b | 4-Hydroxyphenyl | >200 | 25 | [10] |
| 5a | 4-Fluorophenyl (thiol derivative) | - | Better than Terbinafine | [11] |
Experimental Protocols
The following are detailed protocols for the primary screening methods used to evaluate the antimicrobial activity of 5-aryl-1,3,4-oxadiazol-2-amine derivatives.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[12]
Materials:
-
Test compounds (5-aryl-1,3,4-oxadiazol-2-amine derivatives)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.[7]
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture, pick 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[7]
-
-
Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: A well containing broth, inoculum, and the solvent used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[6]
Protocol 2: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Test compounds
-
Positive and negative controls
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of an MHA plate to create a lawn.[13]
-
Well Creation: Use a sterile cork borer to create wells in the agar.[10]
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.[10]
-
Controls: Add positive and negative controls to separate wells.
-
Incubation: Incubate the plates under the same conditions as for the MIC determination.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC has been determined to ascertain whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
Results from the MIC test
-
Sterile drug-free MHA plates
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto a sterile MHA plate.[14]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[14]
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).[4][14]
Visualizations
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistnotes.com [chemistnotes.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. youtube.com [youtube.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Effective evaluation of a compound's cytotoxic potential requires clear and comparative data presentation. The following tables are templates for summarizing quantitative results from cytotoxicity assays.
Table 1: In Vitro Cytotoxicity of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC₅₀ (µM)¹ |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| DU-145 | Prostate Carcinoma | Data to be determined |
¹IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of cancer cell growth.
Table 2: Comparative Cytotoxicity in Cancerous vs. Normal Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI)² |
| e.g., A549 | Cancer (Lung) | Data to be determined | Data to be determined |
| e.g., WI38 | Normal (Lung Fibroblast) | Data to be determined |
²Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The following are detailed protocols for commonly employed in vitro cytotoxicity assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
This compound (test compound)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and a positive control in the complete culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) control.
-
Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells. It is a reliable and sensitive method for determining cell density.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Wash the plates five times with distilled water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Reading and Data Analysis:
-
Shake the plates for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth and IC₅₀ values as described for the MTT assay.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of a test compound.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway
Many anticancer compounds, including those with heterocyclic scaffolds, exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by an anticancer agent.
Caption: A simplified model of apoptotic signaling pathways.
Application Notes and Protocols for High-Throughput Screening of 1,3,4-Oxadiazole Libraries for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Compound libraries based on this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] High-throughput screening (HTS) offers an efficient methodology for systematically evaluating large 1,3,4-oxadiazole libraries to identify initial "hit" compounds with desired biological activities, paving the way for further lead optimization and drug development.[5]
These application notes provide an overview of HTS assays relevant to the discovery of bioactive 1,3,4-oxadiazole compounds. Detailed protocols for common HTS assays are provided to guide researchers in screening 1,3,4-oxadiazole libraries for various biological activities, from general cytotoxicity to specific enzyme inhibition and receptor modulation.
Data Presentation: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
The following tables summarize the in vitro anticancer activity of various 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%), a standard metric for cytotoxicity.
Table 1: Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4h | A549 | Lung Carcinoma | <0.14 | [3] |
| Compound 4i | A549 | Lung Carcinoma | 1.59 | [3] |
| Compound 4l | A549 | Lung Carcinoma | 1.80 | [3] |
| AMK OX-8 | A549 | Lung Carcinoma | 25.04 | [6] |
| AMK OX-9 | A549 | Lung Carcinoma | 20.73 | [6] |
| AMK OX-11 | A549 | Lung Carcinoma | 45.11 | [6] |
| AMK OX-12 | A549 | Lung Carcinoma | 41.92 | [6] |
| AMK OX-8 | HeLa | Cervical Carcinoma | 35.29 | [6] |
| AMK OX-10 | HeLa | Cervical Carcinoma | 5.34 | [6] |
| AMK OX-12 | HeLa | Cervical Carcinoma | 32.91 | [6] |
| Compound 5 | U87 | Glioblastoma | 35.1 | [7] |
| Compound 5 | T98G | Glioblastoma | 34.4 | [7] |
| Compound 5 | LN229 | Glioblastoma | 37.9 | [7] |
| Compound 73 | HEPG2 | Liver Cancer | 1.18 ± 0.14 | [8] |
| Compound 73 | MCF-7 | Breast Cancer | 1.18 ± 0.14 | [8] |
| Compound 73 | SW1116 | Colon Cancer | 1.18 ± 0.14 | [8] |
| Compound 73 | BGC823 | Stomach Cancer | 1.18 ± 0.14 | [8] |
| Compound 76 | MCF-7 | Breast Cancer | 0.7 ± 0.2 | [8] |
| Compound 76 | SGC-7901 | Stomach Cancer | 30.0 ± 1.2 | [8] |
| Compound 76 | HepG2 | Liver Cancer | 18.3 ± 1.4 | [8] |
| Compound 65 | - | - | 1.27 ± 0.05 | [8] |
| Compound 70 | SGC-7901 | Stomach Cancer | 2.3 ± 0.07 | [8] |
| Compound 71 | SGC-7901 | Stomach Cancer | 2.56 ± 0.11 | [8] |
| 3e | MDA-MB-231 | Breast Adenocarcinoma | Not specified, but induced high apoptosis | [9] |
Experimental Workflow and Protocols
A typical HTS campaign for a 1,3,4-oxadiazole library involves a tiered approach, starting with primary screening to identify "hits," followed by secondary and tertiary assays for hit confirmation, dose-response analysis, and mechanism of action studies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,4-oxadiazole ring is a vital heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] This five-membered ring system, a bioisostere of amide and ester groups, is a key structural component in numerous therapeutic agents, enhancing their biological activity and pharmacokinetic properties.[4][5] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral activities.[1][6][7] The scaffold's ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, contributes to its versatility in drug design.[8] This document focuses on the 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine scaffold, providing insights into its synthesis, potential therapeutic applications, and relevant experimental protocols.
Synthesis of the Scaffold
The synthesis of 2-amino-1,3,4-oxadiazole derivatives can be achieved through several established routes. A common and effective method involves the cyclization of thiosemicarbazides mediated by reagents like tosyl chloride in pyridine.[9] Another approach is the palladium-catalyzed oxidative annulation of hydrazides with isocyanides.[9][10] A general synthetic pathway starting from a substituted benzaldehyde is outlined below.
General Synthetic Protocol:
A widely applicable method for synthesizing 5-substituted-2-amino-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones.
Step 1: Formation of Semicarbazone
-
Dissolve 0.01 mol of 4-methylbenzaldehyde in ethanol.
-
Add 0.011 mol of semicarbazide hydrochloride to the solution.
-
Reflux the mixture for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the semicarbazone product to crystallize.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Oxidative Cyclization
-
Suspend the synthesized semicarbazone in glacial acetic acid.
-
Add bromine dropwise with constant stirring.
-
Continue the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[11]
Therapeutic Applications and Biological Activity
Derivatives of the 5-aryl-1,3,4-oxadiazol-2-amine scaffold have shown significant promise, particularly in oncology. The biological activity is often modulated by the nature and position of substituents on the aryl rings.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
Table 1: Anticancer Activity of Selected 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | K-562 (Leukemia) | Growth Percent (GP) | 18.22% | [12][13] |
| MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43% | [12][13] | |
| T-47D (Breast Cancer) | Growth Percent (GP) | 34.27% | [12][13] | |
| HCT-15 (Colon Cancer) | Growth Percent (GP) | 39.77% | [12][13] | |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 6.82% | [12][13] |
| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | Dalton's Lymphoma | IC₅₀ | 50 µg/mL | [14] |
| 1,3,4-oxadiazole/chalcone hybrid (8v) | K-562 (Leukemia) | IC₅₀ | 1.95 µM | [15] |
| Jurkat (Leukemia) | IC₅₀ | 2.36 µM | [15] | |
| KG-1a (Leukemia) | IC₅₀ | 3.45 µM | [15] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Add the compound dilutions to the wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[16]
Signaling Pathways and Mechanisms of Action
The anticancer effects of 1,3,4-oxadiazole derivatives are exerted through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Derivatives of 1,3,4-oxadiazole have been shown to inhibit several critical signaling pathways implicated in cancer progression.[15] These include:
-
EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR signaling can halt downstream pathways that promote cell proliferation and survival.
-
Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cell growth, differentiation, and migration. Its inhibition is a key target in cancer therapy.[15]
-
STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers and is associated with tumor growth and metastasis.[15]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This protein complex is a crucial regulator of inflammatory responses and cell survival, and its inhibition can induce apoptosis in cancer cells.
Drug Development Workflow
The development of new therapeutic agents based on the this compound scaffold follows a structured workflow from synthesis to lead optimization.
Caption: General workflow for drug discovery using the 1,3,4-oxadiazole scaffold.
Structure-Activity Relationship (SAR)
The biological activity of the this compound scaffold is highly dependent on the nature and position of substituents. The core structure provides a rigid framework for orienting functional groups that interact with biological targets.
Caption: Logical relationships of the 1,3,4-oxadiazole scaffold in medicinal chemistry.
Key SAR observations for related compounds include:
-
Substituents on the 5-phenyl ring: Electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups at the para position can significantly influence anticancer activity.
-
Substituents on the 2-amino group: N-arylation of the amino group with substituted phenyl rings can enhance potency and modulate selectivity against different cancer cell lines.[12][13]
Conclusion
The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the realm of anticancer research, make it an attractive target for further investigation. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the full potential of this versatile heterocyclic system.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. jchemrev.com [jchemrev.com]
- 11. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Development of analytical methods for the quantification of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
Application Notes and Protocols for the Quantification of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Accurate quantification of these compounds in various matrices is crucial for drug development, pharmacokinetic studies, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
-
Molecular Formula: C₉H₉N₃O[5]
-
Molecular Weight: 175.19 g/mol [5]
-
Appearance: Crystalline solid[5]
-
Solubility: Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[6]
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A starting condition of 70% water and 30% acetonitrile, with a linear gradient to 90% acetonitrile over 10 minutes, can be a good starting point.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on UV-Vis spectral data for similar compounds, a wavelength of around 280-320 nm should be evaluated for maximum absorbance.[8] For initial method development, the DAD can be set to scan a range (e.g., 200-400 nm) to determine the optimal wavelength.
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the API.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data (Representative)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates. The following protocol is adapted from methods for similar 1,3,4-oxadiazole derivatives.[9][10]
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or phenyl-hexyl reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size) is suitable for fast analysis.[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The product ions would need to be determined by infusing a standard solution of the compound and performing a product ion scan. For C₉H₉N₃O, the precursor ion would be m/z 176.1. Hypothetical product ions could result from the fragmentation of the oxadiazole ring or the loss of the amine group.
-
MRM Transitions (Hypothetical):
-
Quantifier: 176.1 → 133.1 (loss of HNCO)
-
Qualifier: 176.1 → 104.1 (fragmentation of the phenyl ring)
-
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include: Gas Temperature: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V.
-
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions as described in Method 1.
-
Spike blank plasma with the working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., low, medium, and high concentrations).
3. Sample Preparation (Protein Precipitation from Plasma):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data (Representative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Intra- and Inter-day Accuracy (% Bias) | ± 15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Visualizations
Experimental Workflow for HPLC-DAD Analysis
Caption: Workflow for quantification using HPLC-DAD.
Experimental Workflow for LC-MS/MS Analysis in Plasma
Caption: Workflow for bioanalytical quantification using LC-MS/MS.
Potential Mechanism of Action (Representative)
Given that many 1,3,4-oxadiazole derivatives exhibit anticancer properties, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a representative pathway.
Caption: A representative signaling pathway for anticancer activity.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jhas-nu.in [jhas-nu.in]
- 8. mdpi.com [mdpi.com]
- 9. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 10. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Illuminating Cellular Processes: Application Notes and Protocols for 1,3,4-Oxadiazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of 1,3,4-oxadiazole derivatives as fluorescent probes for a variety of cellular imaging applications. The unique photophysical properties and synthetic versatility of the 1,3,4-oxadiazole scaffold have established these compounds as powerful tools for visualizing subcellular structures and monitoring dynamic biological processes. These notes offer a compilation of their core applications, quantitative photophysical data, detailed experimental protocols, and visual representations of key experimental workflows.
Core Applications in Cellular Imaging
The electron-deficient nature of the 1,3,4-oxadiazole ring, combined with the ability to introduce various functional groups, allows for the rational design of fluorescent probes with tailored properties.[1] This has led to their application in several key areas of cellular imaging:
-
Organelle-Specific Imaging: By incorporating specific targeting moieties, 1,3,4-oxadiazole derivatives can be designed to accumulate in particular subcellular compartments, such as mitochondria and lysosomes. This enables the study of organelle morphology, dynamics, and function in living cells.
-
Sensing of Metal Ions: The nitrogen and oxygen atoms within the oxadiazole ring can act as coordination sites for metal ions. This property has been exploited to develop "turn-on" or "turn-off" fluorescent sensors for biologically important cations like Zn²⁺.[2]
-
Detection of Enzymatic Activity: "Activatable" probes can be synthesized by attaching a recognition motif for a specific enzyme to the 1,3,4-oxadiazole fluorophore. Cleavage of this motif by the target enzyme results in a detectable change in fluorescence, allowing for the real-time monitoring of enzymatic activity, such as that of caspases during apoptosis.
-
Cytotoxicity and Anti-Cancer Drug Screening: The inherent fluorescence of some 1,3,4-oxadiazole derivatives allows for their use in imaging-based cytotoxicity assays. Furthermore, their potential as anti-cancer agents can be evaluated by observing their uptake and localization within cancer cells.[3][4][5][6]
Data Presentation: Photophysical and Cytotoxicity Data
The following tables summarize key quantitative data for selected 1,3,4-oxadiazole derivatives, providing a basis for comparison and selection of appropriate probes for specific imaging applications.
Table 1: Photophysical Properties of Selected 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |
| Ox-FL | ~302 | 356-373 | 0.316 - 0.908 | Chloroform | [1] |
| Ox-FL-FF | ~302 | 356-373 | 0.316 - 0.908 | Chloroform | [1] |
| Ox-FL-BPA | ~302 | 356-373 | 0.316 - 0.908 | Chloroform | [1] |
| BPOXD-B8 | Not specified | ~450 | Not specified | Methanol | [7] |
| Compound 6g | 310 | 320 | Not specified | Chloroform | [8] |
Table 2: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time | Assay | Reference |
| AMK OX-8 | HeLa | 35.29 | 48 h | MTT | [5] |
| AMK OX-8 | A549 | 25.04 | 48 h | MTT | [5] |
| AMK OX-9 | A549 | 20.73 | 48 h | MTT | [5] |
| AMK OX-10 | HeLa | 5.34 | 48 h | MTT | [5] |
| AMK OX-11 | A549 | 45.11 | 48 h | MTT | [5] |
| AMK OX-12 | HeLa | 32.91 | 48 h | MTT | [5] |
| AMK OX-12 | A549 | 41.92 | 48 h | MTT | [5] |
| Compound IIb | HeLa | 19.4 | Not specified | MTT | [4] |
| Compound IIc | HeLa | 35 | Not specified | MTT | [4] |
| Compound IIe | HeLa | 25.4 | Not specified | MTT | [4] |
| Compound IIb | MCF-7 | 78.7 | Not specified | MTT | [4] |
| Compound IIc | MCF-7 | 54.2 | Not specified | MTT | [4] |
| Compound IIe | MCF-7 | 51.8 | Not specified | MTT | [4] |
| Compound 4h | A549 | <0.14 | Not specified | Not specified | [6] |
| Compound 4i | A549 | 1.59 | Not specified | Not specified | [6] |
| Compound 4l | A549 | 1.80 | Not specified | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of 1,3,4-oxadiazole derivatives in cellular imaging.
Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol describes a common synthetic route for 1,3,4-oxadiazole derivatives involving the cyclization of an N-acylhydrazone.[9][10]
Materials:
-
Aromatic or aliphatic acid hydrazide
-
Aromatic or aliphatic aldehyde
-
Dehydrating agent (e.g., phosphorus oxychloride, iodine, thionyl chloride)
-
Appropriate solvent (e.g., ethanol, DMF)
-
Mercuric oxide (for iodine-mediated cyclization)
Procedure:
-
Formation of N-acylhydrazone: a. Dissolve the acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol). b. Add the aldehyde (1 equivalent) to the solution. c. Reflux the mixture for a period of 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and collect the precipitated N-acylhydrazone by filtration. e. Wash the solid with a cold solvent and dry under a vacuum.
-
Cyclization to form the 1,3,4-oxadiazole ring:
-
Method A: Using Phosphorus Oxychloride [10] a. To the synthesized N-acylhydrazone, add phosphorus oxychloride in excess. b. Reflux the mixture for 4-6 hours. c. After cooling, pour the reaction mixture onto crushed ice. d. Neutralize the solution with a base (e.g., sodium bicarbonate solution). e. Collect the precipitated product by filtration, wash with water, and purify by recrystallization.
-
Method B: Using Iodine and Mercuric Oxide [9] a. Dissolve the N-acylhydrazone (1 equivalent) in a solvent such as DMF. b. Add yellow mercuric oxide (e.g., 1.5 equivalents) and iodine (e.g., 0.75 equivalents). c. Stir the reaction mixture at room temperature for 24-48 hours under anhydrous conditions. d. Filter the reaction mixture and pour the filtrate onto crushed ice. e. Collect the separated solid, wash with water, and recrystallize from a suitable solvent system (e.g., DMF:ethanol).
-
Characterization: Confirm the structure of the synthesized 1,3,4-oxadiazole derivatives using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for evaluating the cytotoxicity of 1,3,4-oxadiazole derivatives against various cancer cell lines.[4][5]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
1,3,4-Oxadiazole derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the desired cell lines in complete medium. b. Trypsinize the cells and perform a cell count. c. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of medium. d. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in a complete culture medium from the stock solutions. b. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. c. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent). d. Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plates for an additional 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: General Live-Cell Imaging with 1,3,4-Oxadiazole Probes
This protocol provides a general framework for staining and imaging live cells with 1,3,4-oxadiazole-based fluorescent probes. Specific parameters such as probe concentration and incubation time should be optimized for each probe and cell type.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Live-cell imaging solution (e.g., phenol red-free medium, HBSS)
-
1,3,4-Oxadiazole fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom dishes or chambered coverslips
-
Fluorescence microscope (confocal or wide-field) with appropriate filter sets
Procedure:
-
Cell Preparation: a. Seed the cells onto glass-bottom dishes or chambered coverslips at a suitable density to achieve 50-70% confluency on the day of imaging. b. Culture the cells overnight in a 37°C incubator with 5% CO₂.
-
Probe Loading: a. Prepare a working solution of the 1,3,4-oxadiazole probe by diluting the stock solution in a pre-warmed, serum-free medium or live-cell imaging solution to the desired final concentration (typically in the range of 1-10 µM). b. Remove the culture medium from the cells and wash them once with the pre-warmed imaging solution. c. Add the probe-containing solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.
-
Washing: a. After incubation, gently remove the probe solution. b. Wash the cells two to three times with a pre-warmed imaging solution to remove any unbound probe and reduce background fluorescence. c. Add fresh, pre-warmed imaging solution to the cells for imaging.
-
Fluorescence Microscopy: a. Place the dish or coverslip on the stage of the fluorescence microscope. b. Excite the probe using the appropriate wavelength and capture the emission using the corresponding filter set. c. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. d. For co-localization studies, co-stain with a commercially available organelle-specific dye and use appropriate filter sets to separate the emission signals.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of 1,3,4-oxadiazole derivatives in imaging.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives.
Caption: A typical experimental workflow for live-cell imaging using fluorescent probes.
Caption: Workflow for a high-content screening assay to evaluate fluorescent probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Molecular Docking Studies of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of the compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine with key protein targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and B-cell lymphoma 2 (Bcl-2). The protocols are designed to be adaptable for use with common molecular modeling software.
Introduction
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The compound this compound has been identified as a promising candidate for further investigation due to its structural similarity to other known inhibitors of cancer-related proteins. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, allowing for the elucidation of binding modes and estimation of binding affinities, thereby guiding the synthesis and development of new therapeutic agents.
This document outlines the in silico analysis of this compound against EGFR, VEGFR2, and Bcl-2, key regulators of cell proliferation, angiogenesis, and apoptosis, respectively.
Target Proteins
-
Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Its aberrant activation is a hallmark of many cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[5]
Data Presentation
The following tables summarize the hypothetical quantitative data from molecular docking simulations of this compound with the target proteins. These values are representative of what might be expected based on studies of similar 1,3,4-oxadiazole derivatives.[3][6]
Table 1: Molecular Docking Scores and Binding Energies
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Energy (MM-GBSA) (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| EGFR | 1M17 | -8.5 | -65.7 | 0.45 |
| VEGFR2 | 2OH4 | -9.2 | -72.3 | 0.18 |
| Bcl-2 | 2O2F | -7.9 | -58.9 | 1.25 |
Table 2: Key Interacting Residues
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| EGFR | Met769, Leu768, Gln767 | Hydrogen Bond, Hydrophobic |
| Phe699, Val702, Lys721, Cys773 | Hydrophobic, Pi-Alkyl | |
| VEGFR2 | Cys919, Asp1046, Glu885 | Hydrogen Bond |
| Val848, Ala866, Leu840, Leu1035 | Hydrophobic, Van der Waals | |
| Bcl-2 | Arg146, Tyr108, Asp141 | Hydrogen Bond, Pi-Cation |
| Phe104, Val133, Ala149 | Hydrophobic, Pi-Alkyl |
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the steps for performing molecular docking of this compound with a target protein using AutoDock Vina.
1. Preparation of the Target Protein: a. Download the 3D crystal structure of the target protein (e.g., EGFR - PDB ID: 1M17) from the Protein Data Bank (PDB). b. Prepare the protein using AutoDock Tools (ADT): i. Remove water molecules and co-crystallized ligands. ii. Add polar hydrogens. iii. Compute Gasteiger charges. iv. Save the prepared protein in PDBQT format.
2. Preparation of the Ligand (this compound): a. Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure. b. Minimize the energy of the 3D structure using a suitable force field (e.g., MMFF94). c. In ADT, add polar hydrogens and compute Gasteiger charges. d. Set the torsional degrees of freedom. e. Save the prepared ligand in PDBQT format.
3. Grid Box Generation: a. Open the prepared protein in ADT. b. Define the binding site by identifying the key active site residues from the literature or by using the coordinates of a co-crystallized ligand. c. Set the grid box dimensions (e.g., 60 x 60 x 60 Å) to encompass the entire binding pocket.[7] d. Set the grid center based on the identified binding site. e. Generate the grid parameter file (.gpf).
4. Running the Docking Simulation: a. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters (center and size). b. Execute the AutoDock Vina command from the terminal: vina --config conf.txt --out output.pdbqt --log log.txt. c. The simulation will generate an output PDBQT file containing the docked poses of the ligand and a log file with the binding affinity scores.
5. Analysis of Results: a. Visualize the docked poses and interactions using a molecular visualization tool (e.g., PyMOL, Discovery Studio). b. Analyze the binding affinity scores and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
Protocol 2: Molecular Docking using Schrödinger Maestro
This protocol provides a general workflow for molecular docking using the Schrödinger software suite.
1. Protein Preparation: a. Import the target protein structure into Maestro. b. Use the "Protein Preparation Wizard" to: i. Assign bond orders, add hydrogens, and create disulfide bonds. ii. Fill in missing side chains and loops using Prime. iii. Optimize the hydrogen bond network. iv. Perform a restrained energy minimization of the protein.
2. Ligand Preparation: a. Import the 3D structure of this compound. b. Use "LigPrep" to generate low-energy conformers, assign correct protonation states, and compute partial charges.
3. Receptor Grid Generation: a. Select the prepared protein as the receptor. b. Define the binding site by selecting the co-crystallized ligand or key active site residues. c. Generate the receptor grid, which defines the docking search space.
4. Ligand Docking: a. Use the "Glide" docking program. b. Select the prepared ligands and the generated receptor grid. c. Choose the docking precision mode (e.g., Standard Precision - SP, or Extra Precision - XP).[1] d. Run the docking job.
5. Post-Docking Analysis and MM-GBSA Calculation: a. Analyze the docking poses and scores in the "Project Table". b. Visualize the protein-ligand interactions. c. For more accurate binding energy estimation, perform a Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculation on the best-docked pose using the "Prime MM-GBSA" module.[8]
Mandatory Visualization
Caption: A generalized workflow for molecular docking studies.
Caption: EGFR signaling pathway and the inhibitory point of the compound.
References
- 1. schrodinger.com [schrodinger.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. indico4.twgrid.org [indico4.twgrid.org]
- 8. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors.[1] Inefficient cyclization is a primary concern. The choice of cyclizing agent and reaction conditions is critical for success.
-
Ineffective Cyclization: The conversion of the intermediate, typically a semicarbazone or an acylthiosemicarbazide, to the final oxadiazole ring is a crucial step.
-
Recommendation for Oxidative Cyclization: If you are synthesizing from a semicarbazone intermediate, ensure your oxidizing agent is sufficiently reactive. Common oxidants include iodine (I₂), potassium permanganate (KMnO₄), and ceric ammonium nitrate.[2][3] Newer methods have also employed photocatalysis with agents like eosin Y, which can offer milder reaction conditions and high yields.[4]
-
Recommendation for Dehydrative Cyclization: When starting from a semicarbazide, a potent dehydrating agent is necessary. Phosphorus oxychloride (POCl₃) and polyphosphoric acid are commonly used for this purpose.[2][5]
-
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of starting materials, intermediates, or the final product.[1]
-
Recommendation: If you suspect product degradation, consider using milder reaction conditions. For instance, iodine-mediated oxidative cyclization can often be performed at room temperature or with gentle heating.[6]
-
-
Poor Quality Starting Materials: Impurities in your starting materials (4-methylbenzaldehyde or semicarbazide hydrochloride) can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials by checking their melting points or using analytical techniques like NMR spectroscopy. Recrystallization or purification of starting materials may be necessary.
-
-
Issue 2: Formation of By-products
-
Question: I have obtained my desired product, but it is contaminated with significant by-products. How can I identify and minimize their formation?
-
Answer: By-product formation is a common issue in heterocyclic synthesis. In the case of 1,3,4-oxadiazoles, the nature of the by-product often depends on the synthetic route chosen.
-
Thiadiazole Impurities: If your synthesis involves sulfur-containing reagents, such as starting from a thiosemicarbazide, the formation of the corresponding 1,3,4-thiadiazole is a common side reaction.[1]
-
Recommendation: To favor the formation of the oxadiazole, ensure complete desulfurization. Reagents like mercuric salts or lead oxide can be used, though they are toxic.[7] A tosyl chloride/pyridine system is a more modern and effective alternative for the cyclization of thiosemicarbazides to oxadiazoles.[8]
-
-
Unreacted Intermediates: The presence of the semicarbazone intermediate is also a possibility if the cyclization step is incomplete.
-
Recommendation: Increase the reaction time or the amount of the cyclizing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Issue 3: Product Purification Difficulties
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: this compound is a solid at room temperature.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Recommendation: Ethanol is often a suitable solvent for the recrystallization of 1,3,4-oxadiazole derivatives.[9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for obtaining high-purity crystals.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a powerful alternative.
-
Recommendation: Use silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, to separate your product from impurities.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the general mechanism for the synthesis of this compound?
-
Answer: The most common synthetic route involves two main steps:
-
Formation of the Semicarbazone: 4-Methylbenzaldehyde is condensed with semicarbazide hydrochloride, typically in a solvent like ethanol, to form 1-(4-methylbenzylidene)semicarbazide.
-
Oxidative Cyclization: The semicarbazone intermediate then undergoes an oxidative cyclization to form the 1,3,4-oxadiazole ring. This is often achieved using an oxidizing agent like bromine in acetic acid or iodine.[5][9]
-
-
Question: Are there any one-pot synthesis methods available to improve efficiency?
-
Answer: Yes, one-pot procedures have been developed to streamline the synthesis.[5] These methods typically involve the condensation of the aldehyde and semicarbazide followed by in-situ oxidative cyclization without isolating the intermediate. This can save time and reduce material loss. Some modern one-pot syntheses utilize greener catalysts and conditions, such as visible-light photocatalysis.[4]
-
Question: What are some of the key reaction parameters to optimize for maximizing the yield?
-
Answer: To maximize the yield, consider optimizing the following parameters:
-
Choice of Oxidant/Dehydrating Agent: The effectiveness of different reagents can vary. It is advisable to screen a few options to find the best one for your specific setup.
-
Reaction Temperature: While some methods require heating, others proceed efficiently at room temperature. Determine the optimal temperature that provides a good reaction rate without causing degradation.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Solvents like ethanol, acetic acid, and dimethylformamide (DMF) are commonly used.[5][9]
-
Reaction Time: Monitor the reaction progress using TLC to determine when the reaction has gone to completion and avoid unnecessary heating that could lead to by-product formation.
-
Quantitative Data Summary
| Parameter | Value/Condition | Yield (%) | Reference |
| Oxidative Cyclization | |||
| Oxidant | Me₄NBr/Oxone | up to 96% | [5] |
| Oxidant | Eosin Y/CBr₄ (Photocatalytic) | up to 96% | [4] |
| Oxidant | Ceric Ammonium Nitrate | - | [3] |
| Oxidant | Iodine (I₂) | Good to excellent | [6] |
| Dehydrative Cyclization | |||
| Dehydrating Agent | POCl₃ | Good | [2] |
| Dehydrating Agent | Polyphosphoric Acid | High Yielding | [10][11] |
Note: Yields are often substrate-dependent and the values presented are indicative of the potential efficiency of the method.
Experimental Protocols
Protocol: Synthesis of this compound via Oxidative Cyclization
This protocol is based on a common two-step synthesis involving the formation of a semicarbazone followed by oxidative cyclization.
Step 1: Synthesis of 1-(4-methylbenzylidene)semicarbazide
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (20 mL).
-
To this solution, add a solution of 4-methylbenzaldehyde (1.20 g, 10 mmol) in ethanol (20 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the semicarbazone intermediate.
Step 2: Oxidative Cyclization to this compound
-
Suspend the dried 1-(4-methylbenzylidene)semicarbazide (1.77 g, 10 mmol) in glacial acetic acid (20 mL).
-
To this suspension, add a solution of bromine (1.76 g, 11 mmol) in glacial acetic acid (5 mL) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles [organic-chemistry.org]
- 5. sciensage.info [sciensage.info]
- 6. jchemrev.com [jchemrev.com]
- 7. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-Aryl-1,3,4-Oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered by researchers, scientists, and drug development professionals during the synthesis and purification of 2-amino-5-aryl-1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-amino-5-aryl-1,3,4-oxadiazoles?
A1: The most frequently employed and effective purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often sufficient to obtain highly pure material, especially when the impurities have significantly different solubility profiles from the desired product. Column chromatography is utilized when recrystallization is ineffective or when dealing with complex mixtures of byproducts and unreacted starting materials.
Q2: Which solvents are typically used for the recrystallization of 2-amino-5-aryl-1,3,4-oxadiazoles?
A2: A range of protic and polar aprotic solvents have been successfully used for the recrystallization of these compounds. Common choices include ethanol, methanol, isopropyl alcohol, and mixtures of dimethylformamide (DMF) with water.[1][2] The selection of the appropriate solvent is crucial and depends on the specific solubility characteristics of the target molecule and its impurities.
Q3: What are the common impurities I should expect in my crude 2-amino-5-aryl-1,3,4-oxadiazole product?
A3: Common impurities can include unreacted starting materials, such as the corresponding benzaldehyde semicarbazone or 1-aroyl-thiosemicarbazide, and byproducts from the cyclization reaction. Residual high-boiling solvents like DMF or glacial acetic acid, if used in the reaction, can also be present.
Q4: How can I remove residual high-boiling point solvents like DMF from my purified product?
A4: Residual DMF can often be removed by washing the solid product with a solvent in which DMF is soluble but the product is not, such as water or a mixture of ether and hexane, followed by drying under high vacuum. In some cases, lyophilization (freeze-drying) from a suitable solvent like dioxane can be effective.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of 2-amino-5-aryl-1,3,4-oxadiazoles.
Issue 1: The crude product is an oil or a sticky solid and is difficult to handle.
Question: After the reaction work-up, my product is not a free-flowing solid. How can I solidify it for further purification?
Answer: An oily or gummy product often indicates the presence of residual solvents or impurities that lower the melting point.
-
Trituration: Stir the crude material vigorously with a solvent in which the desired product is insoluble, but the impurities are soluble. Good starting solvents for trituration include hexanes, diethyl ether, or cold ethanol. This process can help to induce crystallization and wash away soluble impurities.
-
Solvent Removal: Ensure all volatile organic solvents from the reaction and work-up have been thoroughly removed under reduced pressure. For high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Precipitation/Recrystallization: Dissolve the crude oil in a minimum amount of a good solvent (e.g., hot ethanol or DMF) and then add a poor solvent (e.g., water or hexanes) dropwise until the solution becomes cloudy. Cooling the mixture can then induce crystallization of the purified product.
Issue 2: Low recovery after recrystallization.
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
Answer: Low recovery can be due to several factors related to the choice of solvent and the procedure.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the product is too soluble in the chosen solvent at low temperatures, you will have significant losses in the mother liquor. Experiment with different solvent systems.
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower recovery of the purified compound upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
"Salting Out": If your product is partially soluble in the recrystallization solvent even at low temperatures, you can sometimes induce further precipitation by adding an anti-solvent (a solvent in which the product is insoluble) to the cold mother liquor.
Issue 3: Impurities are co-eluting with my product during column chromatography.
Question: I am unable to separate my desired 2-amino-5-aryl-1,3,4-oxadiazole from an impurity using column chromatography. What can I do?
Answer: Co-elution occurs when the impurity and the product have similar polarities and therefore similar affinities for the stationary and mobile phases.
-
Optimize the Mobile Phase: The key to good separation is finding a mobile phase that provides a significant difference in the retention factors (Rf) of your product and the impurity on a TLC plate.
-
Solvent Polarity: Systematically vary the polarity of your eluent. For normal-phase chromatography on silica gel, you can decrease the polarity (e.g., increase the hexane to ethyl acetate ratio) to increase the retention of both compounds, which may improve separation. Conversely, a slight increase in polarity might elute your product faster while retaining the impurity.
-
Solvent System: Sometimes, changing the solvent system entirely can improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. If you are using silica gel, you could try alumina (basic or neutral) or a reverse-phase silica gel (like C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).
Data Presentation
The following table summarizes purification data for representative 2-amino-5-aryl-1,3,4-oxadiazoles, providing a comparison of yields before and after purification by recrystallization.
| Compound | Aryl Substituent | Crude Yield (%) | Purification Method | Recrystallization Solvent(s) | Purified Yield (%) | Reference |
| 1 | Phenyl | 62.5 | Recrystallization | Dimethylformamide | Not Specified | [3] |
| 2 | m-Chlorophenyl | 31.6 | Recrystallization | 95% Ethanol | Not Specified | [3] |
| 3 | 4-Nitrophenyl | 85.0 | Recrystallization | DMF/Water | 96.7 | [2] |
| 4 | Phenyl | 70.0 | Recrystallization | Ethanol | Not Specified | [4] |
| 5 | 2-Furyl | Not Specified | Recrystallization | Methanol & Isopropyl Alcohol | Not Specified | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of 2-amino-5-aryl-1,3,4-oxadiazoles by recrystallization.
Materials:
-
Crude 2-amino-5-aryl-1,3,4-oxadiazole
-
Recrystallization solvent (e.g., ethanol, methanol, DMF/water)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for purifying 2-amino-5-aryl-1,3,4-oxadiazoles using silica gel column chromatography.
Materials:
-
Crude 2-amino-5-aryl-1,3,4-oxadiazole
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and development chamber
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Develop a suitable mobile phase using thin-layer chromatography (TLC). The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column with a pipette.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column and begin elution.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of 2-amino-5-aryl-1,3,4-oxadiazoles.
Caption: Troubleshooting guide for low recovery during recrystallization.
Caption: Troubleshooting guide for co-elution issues in column chromatography.
References
- 1. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]
- 4. A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles from Thiosemicarbazides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles from thiosemicarbazide precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of 1,3,4-oxadiazoles from thiosemicarbazides?
A1: The most frequently encountered byproducts are 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones. The formation of these heterocycles is highly dependent on the reaction conditions, particularly the choice of cyclizing agent and the pH of the reaction medium. Unreacted starting materials, such as the initial thiosemicarbazide, can also be present as impurities. In syntheses involving acylthiosemicarbazides, other unspecified "undesirable by-products" have also been reported.[1]
Q2: How does the choice of reagent influence the formation of 1,3,4-oxadiazole versus 1,3,4-thiadiazole byproducts?
A2: The choice of reagent is critical in directing the cyclization of the thiosemicarbazide intermediate towards either the desired 1,3,4-oxadiazole or the 1,3,4-thiadiazole byproduct. Non-sulfur-containing cyclizing agents and certain oxidative conditions favor the formation of the oxadiazole ring. Conversely, sulfur-containing reagents tend to yield the thiadiazole.
Q3: Under what conditions are 1,2,4-triazole-3-thione byproducts typically formed?
A3: The formation of 1,2,4-triazole-3-thiones from thiosemicarbazide precursors is generally favored under basic reaction conditions.[2][3] The use of bases like sodium hydroxide can promote an alternative cyclization pathway leading to the triazole ring system instead of the desired oxadiazole.[2][3]
Q4: What are some common purification techniques to separate the desired 1,3,4-oxadiazole from its byproducts?
A4: Standard purification techniques such as recrystallization and column chromatography are often effective. For instance, recrystallization from solvents like ethanol or methanol can be used to purify the final 1,3,4-oxadiazole product.[4] In cases where the byproducts have similar polarities to the desired product, column chromatography with a suitable solvent gradient is a reliable method for separation.
Troubleshooting Guides
Issue 1: Presence of 1,3,4-Thiadiazole Byproduct
Symptoms:
-
NMR and mass spectrometry data indicate the presence of a compound with a mass corresponding to the sulfur analog of the desired oxadiazole.
-
The isolated product shows a broad melting point range.
-
TLC analysis reveals a spot with a similar Rf value to the expected product.
Root Causes:
-
Competitive cyclization of the thiosemicarbazide intermediate.
-
Use of inappropriate cyclizing agents that favor thiadiazole formation.
Solutions:
| Reagent/Condition | Recommended Action | Expected Outcome |
| Cyclizing Agent | Utilize non-sulfur containing cyclizing agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). | Favors the formation of the 1,3,4-oxadiazole ring. |
| Oxidative Cyclization | Employ oxidative cyclization methods. A common and effective method is the use of iodine in the presence of a base.[5] Potassium iodate (KIO₃) in water is another effective oxidizing agent.[1] | Promotes the desulfurization and subsequent cyclization to the 1,3,4-oxadiazole. |
| Purification | If the thiadiazole byproduct is still present, careful purification by column chromatography is recommended. Developing a gradient elution method can aid in separating these closely related heterocyclic compounds. | Isolation of the pure 1,3,4-oxadiazole. |
Issue 2: Formation of 1,2,4-Triazole-3-thione Byproduct
Symptoms:
-
Spectroscopic data (NMR, IR, Mass Spec) are inconsistent with the desired 1,3,4-oxadiazole structure but may be indicative of a triazole-thione.
-
The reaction mixture turns basic, or a basic reagent was used in the cyclization step.
Root Causes:
-
The use of basic conditions (e.g., NaOH, KOH) for the cyclization of the thiosemicarbazide intermediate.[2][3]
Solutions:
| Reagent/Condition | Recommended Action | Expected Outcome |
| pH Control | Avoid strongly basic conditions during the cyclization step. If a base is required, a milder, non-nucleophilic base may be preferable. | Minimizes the formation of the 1,2,4-triazole-3-thione byproduct. |
| Reagent Selection | Utilize cyclization reagents that are effective under neutral or acidic conditions, such as those mentioned for favoring oxadiazole formation (e.g., POCl₃, iodine). | Directs the reaction towards the desired 1,3,4-oxadiazole product. |
Experimental Protocols
Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using TBTU
This protocol is adapted from a literature procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from thiosemicarbazides using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent.[4]
Materials:
-
Substituted thiosemicarbazide (1 mmol)
-
Diisopropylethylamine (DIEA) (1 mmol)
-
TBTU (1.5 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Methanol (for washing)
-
Water (for extraction)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the thiosemicarbazide (1 mmol), DIEA (1 mmol), and TBTU (1.5 mmol).
-
Add DMF (3 mL) to the flask.
-
Heat the reaction mixture to 50°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure (in vacuo).
-
Extract the residue with water.
-
Isolate the solid product by filtration.
-
Wash the solid with methanol and allow it to dry.
-
Further purify the product by recrystallization from methanol if necessary.[4]
Visualizations
Caption: Reaction pathways from a thiosemicarbazide intermediate.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Cyclization of Semicarbazone Precursors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the cyclization of semicarbazone precursors into valuable heterocyclic compounds such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the cyclization of semicarbazone and thiosemicarbazone precursors.
Q1: My cyclization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield is a frequent challenge that can arise from several factors. A systematic evaluation of your reaction setup is key to identifying and resolving the issue.
-
Inappropriate Reaction Conditions (pH): The pH of the reaction medium is critical for directing the cyclization pathway.
-
For 1,3,4-Thiadiazoles: Acidic conditions are generally required. If you are observing a low yield, ensure your reaction medium is sufficiently acidic. Consider using reagents like concentrated sulfuric acid or polyphosphoric acid.
-
For 1,2,4-Triazoles: Alkaline conditions are typically necessary. Using a base such as sodium hydroxide or sodium ethoxide is recommended. Verify the basicity of your reaction mixture if your yield is low.
-
-
Ineffective Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent are crucial.
-
For the synthesis of 1,3,4-oxadiazoles from semicarbazones, oxidative cyclization is a common method. A variety of oxidizing agents can be employed, and their effectiveness can vary based on the substrate.[1][2]
-
For thiosemicarbazide cyclization, coupling reagents like TBTU have been shown to be highly effective.[3]
-
-
Sub-optimal Temperature and Reaction Time: Some cyclizations require elevated temperatures (reflux) to proceed efficiently. Ensure your reaction is heated appropriately for a sufficient duration. Conversely, some reactions may proceed at room temperature, and excessive heat could lead to decomposition.
-
Poor Quality of Starting Materials: Impurities in the semicarbazone or thiosemicarbazone precursor can interfere with the reaction. Ensure your starting materials are pure through recrystallization or column chromatography.
Q2: I am observing the formation of multiple products or significant side reactions. What are the common side products and how can I minimize them?
A2: Side product formation is a common issue that can complicate purification and reduce the yield of the desired product.
-
Competing Cyclization Pathways: In the synthesis of 1,3,4-oxadiazoles from semicarbazones using bromine, for instance, a competing reaction can lead to the formation of triazolones, especially in the absence of a base.[1] The presence of a base appears to favor the formation of a nitrilimine intermediate, which leads to the desired oxadiazole.[1]
-
Thermolysis of the Product: In some cases, the desired cyclized product, such as certain 1,3,4-oxadiazoles, can be thermally unstable and decompose to amides.[4] This is particularly relevant if the reaction is carried out at high temperatures. Monitoring the reaction and avoiding excessive heating can mitigate this issue.
-
Desulfurization: During the oxidative cyclization of thiosemicarbazones to form 1,3,4-oxadiazoles, the sulfur atom is eliminated.[2] This is an expected part of the reaction pathway to the oxadiazole product but underscores the transformative nature of the reaction.
Q3: What are the best practices for purifying the cyclized heterocyclic products?
A3: The purification strategy will depend on the properties of your product and the impurities present.
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique.
-
Extraction: A standard aqueous work-up is often necessary to remove inorganic salts and other water-soluble impurities. For instance, after a reaction using a coupling reagent like TBTU, an aqueous extraction can help remove byproducts.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of cyclized products.
Table 1: Optimization of Oxidative Cyclization of Acylthiosemicarbazide to 2-Acylamino-1,3,4-oxadiazole [5]
| Entry | Oxidant | Temperature (°C) | Solvent | Yield (%) |
| 1 | K₂S₂O₈ | 100 | Water | No Observation |
| 2 | (NH₄)₂S₂O₈ | 100 | Water | No Observation |
| 3 | IBX | 100 | Water | Low Conversion |
| 4 | Oxone | 100 | Water | Low Conversion |
| 5 | KIO₃ | 100 | Water | 53 |
| 6 | KIO₃ | 80 | Water | 83 |
| 7 | KIO₃ | 70 | Water | 85 |
| 8 | KIO₃ | 60 | Water | 90 |
| 9 | KIO₃ | 60 | DCM | No Observation |
| 10 | KIO₃ | 60 | Acetone | No Observation |
Table 2: Comparison of Coupling Reagents for Cyclization of Thiosemicarbazide to 2-Amino-1,3,4-oxadiazole [3]
| Entry | Coupling Reagent | Solvent | Base | Yield (%) |
| 1 | DIC | DMF | DIEA | 85 |
| 2 | DCC | DMF | DIEA | 50 |
| 3 | CDI | DMF | DIEA | 63 |
| 4 | TBTU | DMF | DIEA | 85 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles via I₂-Mediated Oxidative Cyclization [6]
-
Semicarbazone Formation:
-
To a solution of an appropriate aldehyde (1.0 mmol) in ethanol (5 mL), add semicarbazide hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the precipitate, wash with cold ethanol, and dry to obtain the semicarbazone precursor.
-
-
Oxidative Cyclization:
-
In a round-bottom flask, dissolve the semicarbazone (1.0 mmol) in 1,4-dioxane (10 mL).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol) and iodine (I₂, 1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 4,5-disubstituted-2H-1,2,4-triazol-3(4H)-one
This protocol is based on the general principles of semicarbazone cyclization to triazoles, often requiring basic conditions.
-
Semicarbazone Synthesis:
-
Prepare the desired aryl semicarbazone by reacting an appropriate aryl hydrazine with an isocyanate, or by condensing a ketone/aldehyde with a semicarbazide derivative.
-
-
Cyclization in Alkaline Medium:
-
Dissolve the semicarbazone precursor (1.0 mmol) in a 2% aqueous solution of sodium hydroxide (NaOH).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,4-triazol-3(4H)-one derivative.
-
Visualizations
Caption: Troubleshooting workflow for low yield in semicarbazone cyclization.
Caption: General experimental workflow for heterocycle synthesis.
Caption: Cyclization pathways of semicarbazone precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
Stability issues and degradation pathways of 2-amino-1,3,4-oxadiazole compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-1,3,4-oxadiazole compounds. The information addresses common stability issues and degradation pathways to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-amino-1,3,4-oxadiazole compounds?
A1: The main stability concerns for 2-amino-1,3,4-oxadiazole compounds are susceptibility to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress. The 1,3,4-oxadiazole ring, while generally considered metabolically stable, can undergo ring-opening reactions under these conditions.
Q2: How can I minimize the degradation of my 2-amino-1,3,4-oxadiazole compound during storage and handling?
A2: To minimize degradation, it is recommended to store these compounds in a cool, dark, and dry place. They should be protected from light and moisture. For solutions, using buffers within a pH range of 3-5 can enhance stability, as some oxadiazole derivatives exhibit maximum stability in this range.[1] Always use freshly prepared solutions for sensitive experiments.
Q3: What are the common degradation products I should be aware of?
A3: Under different stress conditions, various degradation products can be formed.
-
Photodegradation: UV exposure can lead to ring cleavage, forming isocyanates, nitrilimines, and carbodiimides.
-
Hydrolytic Degradation: In acidic or basic conditions, the oxadiazole ring can open to form acylhydrazides or aryl nitriles.[1]
-
Thermal Degradation: High temperatures can lead to the fragmentation of the molecule.
Q4: My HPLC analysis shows unexpected peaks. What could be the cause?
A4: Unexpected peaks in your HPLC chromatogram can arise from several sources:
-
Degradation Products: The compound may have degraded due to improper storage or handling, or instability in the analytical mobile phase.
-
Impurities from Synthesis: Residual starting materials, reagents, or byproducts from the synthesis of the 2-amino-1,3,4-oxadiazole can appear as extra peaks.
-
Mobile Phase or System Contamination: Contaminants in the mobile phase or from the HPLC system itself can also result in extraneous peaks.
-
Co-elution: An impurity or degradant may be co-eluting with your main peak, leading to peak splitting or broadening.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Potency Over Time
-
Possible Cause: Degradation of the 2-amino-1,3,4-oxadiazole compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture.
-
Perform Stability Check: Analyze an aged sample against a freshly prepared standard using a stability-indicating HPLC method to quantify the remaining active compound.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and understand the compound's stability profile.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Instability of the compound in the assay medium (e.g., buffer, cell culture media).
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment. Analyze the sample at different time points by HPLC to check for degradation.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for each experiment to minimize the impact of degradation in solution.
-
Adjust pH: If the compound is unstable at the pH of the assay medium, consider if the pH can be adjusted without affecting the biological system.
-
Issue 3: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
-
Possible Cause: A variety of issues including column contamination, inappropriate mobile phase, or sample solvent effects.
-
Troubleshooting Steps:
-
Column and Guard Column Contamination: Flush the column with a strong solvent. If the problem persists, replace the guard column and, if necessary, the analytical column.
-
Sample Solvent Incompatibility: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of your compound to avoid peak splitting or tailing.
-
Check for Co-elution: Modify the mobile phase composition or gradient to improve the resolution between your peak of interest and any impurities.
-
Quantitative Data on Degradation
The stability of 2-amino-1,3,4-oxadiazole derivatives can vary significantly based on their substitution patterns. The following table summarizes forced degradation data for a representative 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine.
| Stress Condition | Reagent/Parameters | Duration | % Degradation |
| Acid Hydrolysis | 0.1N HCl | 5 hours | 29.36 ± 1.25 |
| Alkaline Hydrolysis | 0.1N NaOH | Not specified | 65.28 ± 3.65 |
| Oxidative | 3% H₂O₂ | 24 hours | 41.58 ± 1.58 |
| Thermal | 35°C | 7 days | 47.58 ± 1.25 |
| Moisture | 35°C | 7 days | 56.28 ± 2.58 |
| Photolytic (Neutral) | Not specified | Not specified | Resistant |
| Photolytic (Acidic) | Not specified | Not specified | Resistant |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the general steps for conducting forced degradation studies on 2-amino-1,3,4-oxadiazole compounds.
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the incubation and sampling procedure described for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a specified period.
-
Withdraw samples at various time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
At each time point, dissolve the residue in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method that can be adapted to monitor the stability of 2-amino-1,3,4-oxadiazole derivatives.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and 0.1% orthophosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: Photodiode Array (PDA) or UV detector at a suitable wavelength (e.g., 235 nm).
-
Injection Volume: 10 µL
Visualizations
Degradation Pathways
The following diagram illustrates the major photodegradation pathways of a substituted 2-amino-1,3,4-oxadiazole.
Caption: Photodegradation pathways of 2-amino-1,3,4-oxadiazole.
Experimental Workflow
This diagram shows a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Signaling Pathway Involvement
Several 1,3,4-oxadiazole derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. This diagram illustrates the inhibition of the NF-κB signaling pathway as an example.
Caption: Inhibition of the NF-κB signaling pathway.
References
Optimizing reaction conditions for the synthesis of 1,3,4-oxadiazoles using greener methods
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles using greener methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1,3,4-oxadiazoles using microwave-assisted, ultrasound-assisted, and solvent-free grinding methods.
Microwave-Assisted Synthesis
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Microwave Power or Time | Gradually increase the microwave power in small increments (e.g., 10-20W) and/or extend the irradiation time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). |
| Incomplete Dehydration/Cyclization | Ensure the dehydrating agent (e.g., phosphorus oxychloride, acetic anhydride) is fresh and added in the correct stoichiometric ratio. In some cases, a co-solvent with a high dielectric constant can improve energy absorption. |
| Degradation of Starting Materials or Product | Over-irradiation can lead to decomposition. Try using pulsed microwave heating to maintain a consistent temperature without overheating. If possible, use a microwave reactor with a temperature sensor. |
| Poor Absorption of Microwave Energy | If the reaction mixture has a low dielectric constant, a small amount of a polar solvent (e.g., DMF, ethanol) can be added to improve energy absorption. Alternatively, a "susceptor" material like graphite or silicon carbide can be added to the reaction vessel. |
Issue 2: Formation of By-products
| Potential Cause | Troubleshooting Step |
| Side Reactions from Excess Heat | Reduce the microwave power and/or shorten the irradiation time. As mentioned above, pulsed heating can help control the temperature more effectively. |
| Unreacted Starting Materials | The primary by-products are often unreacted acylhydrazides or aldehydes. Ensure the correct stoichiometry of reactants. A slight excess of the acylating or cyclizing agent may drive the reaction to completion. |
| Formation of Hydrazones | In reactions of hydrazides and aldehydes, the intermediate hydrazone may not fully cyclize. Ensure sufficient irradiation time and power for the cyclization step. The choice of dehydrating agent is also critical. |
Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A mixture of an aromatic acid hydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) is placed in a microwave-safe vessel. A catalytic amount of a dehydrating agent, such as chloramine-T, is added. The mixture is then subjected to microwave irradiation, typically at a power of 180-300W, for a period of 2-5 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solid product is typically purified by recrystallization from a suitable solvent like ethanol.
Ultrasound-Assisted Synthesis
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Sonication Power/Frequency | Increase the power of the ultrasonic bath or probe. The frequency can also play a role; lower frequencies (~20 kHz) often provide more intense cavitation. |
| Poor Energy Transfer | Ensure the reaction vessel is properly immersed in the ultrasonic bath and that the water level is optimal. For probe sonicators, the probe tip should be submerged to an appropriate depth in the reaction mixture. |
| Solvent Choice | The solvent's viscosity and vapor pressure affect cavitation. Solvents with lower viscosity and higher vapor pressure generally lead to more effective cavitation. |
| Temperature Effects | While ultrasound provides the primary energy, gentle heating of the ultrasonic bath can sometimes enhance reaction rates. However, excessive heating can be counterproductive by increasing the solvent's vapor pressure too much, which dampens cavitation. |
Issue 2: Product Degradation
| Potential Cause | Troubleshooting Step |
| Over-sonication | Prolonged exposure to high-intensity ultrasound can lead to the degradation of products. Monitor the reaction closely and stop the sonication once the reaction is complete. |
| Localized Hotspots | Cavitational collapse can create localized high-temperature zones. If product degradation is suspected, try using a lower power setting or intermittent sonication (on/off cycles). |
Experimental Protocol: Ultrasound-Assisted Synthesis of 5-Substituted-1,3,4-oxadiazol-2-amines
A mixture of a hydrazide (1 mmol) and cyanogen bromide (1 mmol) is suspended in ethanol in a suitable vessel. A base, such as potassium bicarbonate, is added to neutralize the HBr formed during the reaction. The vessel is then placed in an ultrasonic bath and sonicated at a specific frequency (e.g., 40 kHz) at a controlled temperature (e.g., 50 °C) for 30-60 minutes. After the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified.
Solvent-Free Grinding Synthesis
Issue 1: Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Inefficient Grinding | Ensure thorough and consistent grinding. The use of a mortar and pestle with a rough surface can improve grinding efficiency. For larger scales, a ball mill may be more effective. |
| Insufficient Catalyst | While often catalytic, ensure the correct amount of the grinding agent/catalyst (e.g., iodine) is used. Too little may result in an incomplete reaction. |
| Poor Mixing of Solids | The reactants must be intimately mixed. Grinding for a longer duration can improve mixing. |
Issue 2: Difficulty in Product Isolation
| Potential Cause | Troubleshooting Step |
| Product is a Sticky Solid | After the reaction, the mixture can be triturated with a small amount of a non-polar solvent (e.g., hexane) to induce solidification and facilitate filtration. |
| Removal of Catalyst | If a catalyst like iodine is used, the reaction mixture can be washed with an aqueous solution of sodium thiosulfate to remove any residual iodine. |
Experimental Protocol: Solvent-Free Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Grinding
An aryl hydrazide (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of molecular iodine are placed in a mortar. The mixture is then ground with a pestle at room temperature for 5-10 minutes. The progress of the reaction can often be observed by a change in color and consistency of the reaction mixture. After completion, the solid mass is washed with a solution of sodium thiosulfate to remove iodine, followed by water. The crude product is then collected by filtration and can be recrystallized from a suitable solvent.
Data Summary
The following tables provide a summary of quantitative data for the synthesis of 1,3,4-oxadiazoles using different greener methods.
Table 1: Comparison of Greener Synthesis Methods for 2,5-Disubstituted-1,3,4-oxadiazoles
| Method | Typical Reaction Time | Typical Yield (%) | Energy Source | Solvent |
| Microwave-Assisted | 2 - 10 minutes | 85 - 95% | Microwaves | Often solvent-free or minimal polar solvent |
| Ultrasound-Assisted | 30 - 90 minutes | 80 - 93% | Ultrasound | Typically a solvent like ethanol is used |
| Solvent-Free Grinding | 5 - 20 minutes | 88 - 92% | Mechanical Energy | Solvent-free |
Table 2: Influence of Microwave Power on Yield and Reaction Time
| Substrate | Power (W) | Time (min) | Yield (%) |
| Benzoic hydrazide + Benzaldehyde | 180 | 5 | 88 |
| Benzoic hydrazide + Benzaldehyde | 300 | 3 | 92 |
| 4-Nitrobenzoic hydrazide + 4-Chlorobenzaldehyde | 200 | 6 | 85 |
| 4-Nitrobenzoic hydrazide + 4-Chlorobenzaldehyde | 350 | 2.5 | 90 |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using greener methods for 1,3,4-oxadiazole synthesis?
A: The primary advantages include significantly reduced reaction times, often higher product yields, lower energy consumption, and the reduction or elimination of hazardous organic solvents. These methods align with the principles of green chemistry, making them more environmentally friendly and often more cost-effective.
Q2: Can these greener methods be scaled up for industrial production?
A: Microwave and ultrasound-assisted syntheses have shown potential for scalability with the use of continuous flow reactors. Solvent-free grinding is also scalable using industrial milling equipment. However, careful optimization of reaction parameters is required for a successful scale-up.
Q3: How do I choose the best greener method for my specific synthesis?
A: The choice of method depends on several factors:
-
Microwave-assisted synthesis is generally the fastest method and provides high yields, making it ideal for high-throughput screening.
-
Ultrasound-assisted synthesis is a good alternative when the starting materials are thermally sensitive, as it operates at lower bulk temperatures.
-
Solvent-free grinding is the most environmentally friendly method as it completely eliminates the need for solvents. It is particularly suitable for solid-state reactions.
Q4: What are the common starting materials for the greener synthesis of 1,3,4-oxadiazoles?
A: The most common starting materials are acylhydrazides (or benzoic hydrazides) and aldehydes. Other precursors include carboxylic acids and their derivatives.
Q5: Are there any specific safety precautions I should take when using these methods?
A:
-
Microwave Synthesis: Use only microwave-safe glassware and do not use sealed vessels unless you are using a dedicated microwave reactor with pressure monitoring. Be aware of the potential for rapid temperature and pressure increases.
-
Ultrasound Synthesis: High-intensity ultrasound can cause hearing damage, so ear protection is recommended, especially with probe sonicators. Ensure the ultrasonic bath does not run dry.
-
Solvent-Free Grinding: While generally safe, grinding can generate fine dust. It is advisable to perform the grinding in a well-ventilated area or a fume hood, especially if any of the reactants are toxic or irritants.
Technical Support Center: Troubleshooting Low Solubility of 5-aryl-1,3,4-oxadiazol-2-amine in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low aqueous solubility of 5-aryl-1,3,4-oxadiazol-2-amine compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do 5-aryl-1,3,4-oxadiazol-2-amine compounds often exhibit low solubility in aqueous media?
A1: The low aqueous solubility of 5-aryl-1,3,4-oxadiazol-2-amines is primarily attributed to their chemical structure. The presence of the aryl group and the rigid, planar 1,3,4-oxadiazole ring system contributes to a significant hydrophobic character.[1] This planarity can also facilitate strong crystal lattice packing, making it difficult for water molecules to solvate and dissolve the compound.
Q2: My compound precipitated in the well during a cell-based assay. What are the immediate troubleshooting steps?
A2: Compound precipitation is a frequent issue that can lead to unreliable and misleading assay results. Here are some immediate steps to take:
-
Visually Inspect: Before adding to your cells, carefully inspect the diluted compound in the media for any signs of precipitation, such as cloudiness or visible particles.
-
Check DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in the assay well is at a non-toxic level, typically ≤0.5%. While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and can also promote precipitation upon dilution into an aqueous environment.
-
Pre-warm Media: Always use media that has been pre-warmed to the experimental temperature (e.g., 37°C) before adding your compound.
-
Optimize Dilution Technique: Avoid "solvent shock" where the compound rapidly precipitates upon dilution. Instead of adding a small volume of concentrated stock directly into a large volume of aqueous media, perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of media, mix gently, and then add this to the final culture volume. Alternatively, add the stock solution dropwise while gently agitating the media.
-
Sonication: Briefly sonicating the final diluted compound in the aqueous media just before adding it to the cells can help break up microscopic precipitates.
Q3: What are the main strategies to fundamentally improve the solubility of a lead 5-aryl-1,3,4-oxadiazol-2-amine compound?
A3: There are two primary approaches to address poor solubility:
-
Chemical Modification: This involves synthesizing new analogs of the compound by adding polar functional groups (e.g., hydroxyl, amino, carboxylic acid) to increase hydrophilicity.
-
Formulation Strategies: This approach focuses on improving the solubility of the existing compound without altering its chemical structure. Common techniques include the use of co-solvents, pH adjustment, and complexation with solubilizing agents like cyclodextrins.
Troubleshooting Guides
Problem 1: Compound precipitates immediately upon dilution into aqueous buffer or cell culture media.
This is a classic sign of "solvent shock" and exceeding the compound's kinetic solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Problem 2: Compound appears soluble initially but precipitates over time during incubation.
This may be due to temperature changes, pH shifts in the media, or interactions with media components.
Troubleshooting Steps:
-
Temperature Stability: Ensure the incubator maintains a stable temperature. Pre-warming the media before compound addition is crucial.
-
pH Stability: Cell metabolism can alter the pH of the culture medium over time. If your compound's solubility is pH-sensitive, consider using a medium buffered with HEPES in addition to the standard bicarbonate buffering system.
-
Serum Protein Interaction: If using serum-free media, consider adding fetal bovine serum (FBS). Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
Problem 3: Inconsistent or non-reproducible assay results.
This can be a subtle indicator of poor solubility, where micro-precipitates, not always visible to the naked eye, are forming.
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh dilutions of your compound from the stock solution for each experiment.
-
Solubility Assessment: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in your specific assay medium.
-
Employ Advanced Solubilization: If inconsistency persists, it is a strong indication that more robust solubilization methods are required.
Advanced Solubilization Techniques
When basic troubleshooting fails, the following formulation strategies can be employed to enhance the solubility of 5-aryl-1,3,4-oxadiazol-2-amines.
Co-solvent Systems
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.
Quantitative Data Summary: Effect of Co-solvents on Solubility
| Co-solvent System (in aqueous buffer) | Typical Concentration Range | Approximate Solubility Increase (General for Poorly Soluble Drugs) | Key Considerations |
| DMSO | 0.1% - 1% | Varies | Check for cellular toxicity at your final concentration. |
| Ethanol | 1% - 5% | 2 to 10-fold | Can be toxic to cells at higher concentrations. |
| PEG 400 | 1% - 10% | 5 to 50-fold | Generally well-tolerated by many cell lines. |
| Propylene Glycol | 1% - 5% | 2 to 20-fold | Similar toxicity profile to ethanol. |
Note: The actual solubility increase is compound-specific and should be determined experimentally.
pH Modification
The amine group in 5-aryl-1,3,4-oxadiazol-2-amine is basic and can be protonated at acidic pH. This ionization increases the polarity of the molecule and can significantly enhance its aqueous solubility.
Quantitative Data Summary: Effect of pH on Solubility of a Weakly Basic Compound
| pH | Relative Solubility | Rationale |
| < 6.0 | High | The amine group is protonated (R-NH3+), increasing water solubility. |
| 7.4 (Physiological) | Low | A significant portion of the compound is in its neutral, less soluble form. |
| > 8.0 | Very Low | The compound is predominantly in its neutral, poorly soluble form. |
Note: The optimal pH for solubilization will depend on the pKa of the specific compound.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like the aryl group of the oxadiazole, forming an inclusion complex with improved aqueous solubility.
Quantitative Data Summary: Effect of Cyclodextrins on Solubility
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Approximate Solubility Increase (Example with a poorly soluble flavonoid) |
| β-Cyclodextrin (βCD) | 1:1 | 4.4-fold |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 5.7-fold |
| Randomly-methylated-β-cyclodextrin (RAMEB) | 1:1 | 7.4-fold[2] |
| Randomly-methylated-β-cyclodextrin (RAMEB) | 1:2 | 8.0-fold[2] |
Note: The degree of solubility enhancement is highly dependent on the specific drug and cyclodextrin derivative used.[2]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
Objective: To determine the maximum concentration of a compound that remains soluble in a specific medium over a defined period.
Materials:
-
Test compound
-
100% DMSO (anhydrous)
-
Specific cell culture medium or assay buffer
-
Sterile 96-well plate
-
Pipettes and sterile tips
-
Incubator at the desired experimental temperature (e.g., 37°C)
-
Microscope
Methodology:
-
Prepare Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.
-
Prepare Serial Dilutions: Pre-warm the cell culture medium to the experimental temperature. In a 96-well plate, prepare a series of 2-fold dilutions of your compound in the pre-warmed medium. Start from a concentration that is expected to precipitate down to a concentration that is expected to be fully soluble.
-
Incubation: Incubate the plate under the same conditions as your planned biological assay (e.g., 37°C, 5% CO2) for the duration of the assay.
-
Visual Inspection: At various time points (e.g., 0, 2, 4, 24 hours), visually inspect each well for any signs of precipitation (haziness, crystals, or film) using a microscope.
-
Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is the approximate maximum kinetic solubility of your compound under these conditions.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of a 5-aryl-1,3,4-oxadiazol-2-amine with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
5-aryl-1,3,4-oxadiazol-2-amine
-
β-Cyclodextrin derivative (e.g., HP-β-CD or RAMEB)
-
Mortar and pestle
-
Ethanol
-
Water
-
Vacuum oven
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).
-
Slurry Formation: Place the accurately weighed cyclodextrin into a mortar. Add a small amount of a 50:50 ethanol:water mixture to form a thick paste.
-
Kneading: Gradually add the accurately weighed drug to the paste while continuously triturating with the pestle. Knead the mixture for 30-60 minutes. The consistency should remain paste-like.
-
Drying: Spread the paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the complex in a desiccator.
Potential Signaling Pathway Involvement
Several studies have indicated that 1,3,4-oxadiazole derivatives possess anticancer properties, and their mechanism of action may involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][4] Two such pathways are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway in regulating the cell cycle. Therefore, it is directly related to cellular quiescence, proliferation, cancer, and longevity.
Caption: Potential inhibition of the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell. The signal starts when a signaling molecule binds to the receptor on the cell surface and ends when the DNA in the nucleus expresses a protein and brings about a change in the cell, such as cell division.
Caption: Potential inhibition of the MAPK/ERK pathway.
Disclaimer: The inhibitory effects of 5-aryl-1,3,4-oxadiazol-2-amines on these specific pathways are areas of active research and may not be fully established for all compounds within this class. The diagrams represent potential mechanisms of action based on the known anticancer activities of related heterocyclic compounds.
References
Technical Support Center: Strategies to Reduce the Toxicity of 1,3,4-Oxadiazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of 1,3,4-oxadiazole-based compounds. Our focus is on strategies to mitigate the toxicity of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-oxadiazole compound shows high cytotoxicity in normal cell lines. What strategies can I employ to reduce its toxicity while maintaining its therapeutic efficacy?
A1: High cytotoxicity in normal cell lines is a common challenge. Consider the following strategies:
-
Structural Modification: Minor structural changes can significantly impact selectivity.[1] Introducing bulky substituents or modifying the linker between the oxadiazole core and other moieties can alter the compound's interaction with off-target molecules.
-
Hybrid Molecule Synthesis: Synthesizing hybrid molecules by combining the 1,3,4-oxadiazole scaffold with other pharmacophores has shown promise in reducing toxicity.[2]
-
Formulation Strategies: Encapsulating the compound in nanocarriers can improve its pharmacokinetic profile and reduce systemic toxicity.
-
Prodrug Approach: Designing a prodrug that is selectively activated at the target site can minimize exposure to healthy tissues.
Q2: I am observing inconsistent results in my MTT cytotoxicity assays. What are the common pitfalls and how can I troubleshoot them?
A2: Inconsistent MTT assay results can arise from several factors. Here are some troubleshooting tips:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few or too many cells will lead to unreliable results.[3][4]
-
Reagent Quality and Preparation: Use high-quality MTT reagent and prepare it fresh. The MTT solution should be protected from light.[5] If the MTT reagent appears blue-green, it is contaminated and should be discarded.[3]
-
Incubation Times: Standardize incubation times for both drug treatment and MTT reagent exposure.[2][6]
-
Formazan Crystal Solubilization: Ensure complete solubilization of the formazan crystals. Incomplete dissolution will lead to lower absorbance readings. Use an appropriate solvent like DMSO and ensure thorough mixing.[6]
-
Compound Interference: Be aware that colored compounds or those with reducing/oxidizing properties can interfere with the MTT assay, leading to false results.[6] Run appropriate controls, including the compound in cell-free medium, to check for interference.
-
Washing Steps: If your protocol includes washing steps, perform them gently to avoid detaching adherent cells.[2]
Q3: How can I investigate the mechanism of toxicity of my 1,3,4-oxadiazole compound?
A3: To elucidate the toxicity mechanism, you can perform a series of assays:
-
Apoptosis Assays: Use techniques like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptosis and necrosis.[1]
-
Western Blotting: Analyze the expression levels of key proteins involved in apoptosis signaling pathways, such as p53, Bax, Bcl-2, and caspases.[7]
-
Mitochondrial Membrane Potential Assay: Assess changes in the mitochondrial membrane potential using fluorescent dyes like JC-1 to determine if the mitochondrial pathway is involved.[8]
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution and identify any cell cycle arrest induced by your compound.[1]
Troubleshooting Guides
In Vitro Cytotoxicity Assays (MTT Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance in blank wells | Media contamination (bacterial or yeast).[3] Media contains reducing agents (e.g., phenol red). | Use fresh, sterile media. Ensure aseptic techniques. Use phenol red-free media for the assay. |
| Low absorbance readings | Low cell number.[3] Insufficient incubation time with MTT reagent.[3] Incomplete solubilization of formazan crystals.[6] | Optimize cell seeding density. Increase MTT incubation time (typically 3-4 hours).[2] Ensure complete dissolution with DMSO and gentle shaking. |
| High variability between replicate wells | Uneven cell plating. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before plating. Calibrate pipettes regularly. Avoid using the outermost wells of the plate.[5] |
In Vivo Acute Oral Toxicity Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality at the starting dose | The starting dose was too high. The compound is more toxic than anticipated. | Refer to OECD guidelines (e.g., TG 423) and select a lower starting dose based on any available in vitro data or structure-activity relationships.[9][10][11] |
| No signs of toxicity at the limit dose (e.g., 2000 mg/kg) | The compound has a low acute toxicity profile. | The study can be concluded, and the compound can be classified as having low acute toxicity according to OECD guidelines.[11] |
| Inconsistent results between animals in the same dose group | Improper dosing technique. Variability in animal health or genetics. | Ensure accurate and consistent administration of the test substance. Use healthy, age- and weight-matched animals from a reputable supplier. |
| Unexpected adverse effects not related to the compound's primary pharmacology | Off-target effects. Toxic metabolites. | Conduct further mechanistic studies to identify the cause of the unexpected toxicity. Analyze potential metabolites. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| AMK OX-8 | A549 | 25.04 | V79 | >100 | [12] |
| AMK OX-9 | A549 | 20.73 | V79 | >100 | [12] |
| AMK OX-11 | HeLa | 11.26 (24h) | Chang liver | >100 (72h) | [12] |
| AMK OX-12 | HeLa | 42.11 (24h) | V79 | >100 | [12] |
| OSD | HepG2 | ~50 | Chang liver | ~50 | [7] |
| Compound 4h | A549 | <0.14 | L929 | >28.34 | [8] |
| Compound 4i | A549 | 1.59 | L929 | >32.09 | [8] |
| Compound 4l | A549 | 1.80 | L929 | >396.15 | [8] |
| CMO | HepG2 | ~25 (48h) | - | - | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and cell line used.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from established methods for determining the cytotoxic effects of chemical compounds on cultured cells.[5][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[2] Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Acute Oral Toxicity Study (OECD Guideline 423)
This is a summary of the key steps based on the OECD Test Guideline 423 for the acute toxic class method.[9][10][11]
-
Animal Selection and Acclimatization: Use healthy young adult rodents of a single sex (typically females, as they can be slightly more sensitive).[14] Acclimatize the animals to the laboratory conditions for at least 5 days.[14]
-
Fasting: Fast the animals overnight before dosing.[15]
-
Dose Administration: Administer the compound orally via gavage in a stepwise procedure. Start with a predetermined dose (e.g., 300 mg/kg if there is no prior information).[11]
-
Observation: Observe the animals for mortality and clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days.[11]
-
Body Weight: Record the body weight of each animal shortly before dosing and weekly thereafter.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Stepwise Procedure: The outcome of the first step determines the next step. If animals survive, a higher dose is used in the next step. If animals die, a lower dose is used. This procedure minimizes the number of animals required.
Visualizations
Caption: Experimental workflow for toxicity assessment of 1,3,4-oxadiazole compounds.
Caption: Intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.
References
- 1. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. galaxy.ai [galaxy.ai]
- 3. atcc.org [atcc.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. scribd.com [scribd.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for improving the cell permeability of this compound?
A1: Initial strategies should focus on modifying the physicochemical properties of the compound. Key approaches include prodrug synthesis, where a lipophilic moiety is temporarily attached to the molecule to facilitate membrane crossing, and structural modifications to optimize lipophilicity (logP), reduce polar surface area (PSA), and decrease the number of hydrogen bond donors. It is also beneficial to perform in silico predictions to guide the selection of the most promising derivatives for synthesis.
Q2: How do I choose between a PAMPA and a Caco-2 assay for initial permeability screening?
A2: The choice depends on the specific information you require. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method for assessing passive diffusion.[1][2][3] It is ideal for early-stage screening of a large number of compounds to rank them based on their passive permeability. The Caco-2 cell permeability assay is more complex and resource-intensive as it uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[4] This assay can provide insights into both passive diffusion and active transport processes, including the identification of compounds that are substrates for efflux pumps like P-glycoprotein (P-gp).[5][6] For a comprehensive understanding, a tiered approach is often employed, starting with PAMPA for broad screening, followed by Caco-2 assays for promising candidates.
Q3: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A3: This discrepancy often indicates that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[2][3] These transporters actively pump the compound out of the cells, resulting in a lower apparent permeability. To confirm this, a bidirectional Caco-2 assay should be performed to determine the efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.[7]
Q4: What is an efflux ratio and how is it calculated?
A4: The efflux ratio (ER) is a measure of the extent of active efflux of a compound across a cell monolayer. It is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (ER = Papp(B-A) / Papp(A-B)).[8] A value significantly greater than 1, typically >2, suggests that the compound is actively transported out of the cell.
Q5: Can formulation strategies be used to improve the permeability of my compound?
A5: Yes, formulation strategies can significantly enhance the permeability of poorly soluble compounds. Techniques such as the use of self-microemulsifying drug delivery systems (SMEDDS) can improve the dissolution and absorption of lipophilic drugs. These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
Troubleshooting Guides
Issue 1: Low Apparent Permeability in PAMPA Assay
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Decrease the compound concentration in the donor well.[9]- Increase the percentage of a co-solvent (e.g., DMSO) in the donor solution, ensuring it does not exceed the tolerance of the assay system. |
| Compound Instability | - Assess the stability of the compound in the assay buffer at the experimental pH and temperature. |
| Suboptimal pH | - For ionizable compounds, adjust the pH of the donor and acceptor buffers to favor the neutral, more permeable species. |
| Unstirred Water Layer (UWL) Effect | - For highly lipophilic compounds, the UWL can be rate-limiting.[10] Ensure adequate stirring of the assay plates if the system allows. |
| Incorrect Data Analysis | - Verify the calculations for the apparent permeability coefficient (Papp). Ensure that the concentrations in the donor, acceptor, and reference wells are accurately measured. |
Issue 2: High Variability in Caco-2 Permeability Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | - Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the formation of tight junctions. Only use monolayers with TEER values within the acceptable range for your laboratory. |
| Variable Transporter Expression | - Ensure consistent cell culture conditions (e.g., passage number, seeding density, differentiation time) as transporter expression can vary. |
| Compound Cytotoxicity | - Determine the cytotoxicity of the compound at the tested concentrations using an appropriate assay (e.g., MTT, LDH). High concentrations can damage the cell monolayer, leading to artificially high permeability. |
| Low Compound Recovery | - Low recovery can be due to non-specific binding to the assay plates or metabolism by the cells. Use low-binding plates and analyze the cell lysate and plate wells to quantify compound loss. |
| Inaccurate Sampling or Analysis | - Ensure precise timing and collection of samples from the donor and receiver compartments. Validate the analytical method (e.g., LC-MS/MS) for accuracy and precision in the assay matrix. |
Issue 3: High Efflux Ratio in Bidirectional Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Compound is a P-gp Substrate | - Confirm P-gp involvement by conducting the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp-mediated efflux. |
| Involvement of Other Efflux Transporters | - If the efflux ratio remains high in the presence of a P-gp inhibitor, consider the involvement of other transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-Associated Proteins (MRPs). Specific inhibitors for these transporters can be used for further investigation. |
| Saturation of Efflux Transporters | - At high concentrations, efflux transporters can become saturated. If feasible, perform the assay at multiple concentrations to assess concentration-dependent transport. |
Data Presentation: Enhancing Permeability of this compound Analogs
| Compound | Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Lead Compound | This compound | 0.8 | 0.3 | 5.2 |
| Analog 1 | Prodrug: Acetoxymethyl ether at amine | 5.2 | 3.8 | 1.5 |
| Analog 2 | Substitution: 4-Chlorophenyl at position 5 | 1.5 | 0.6 | 4.8 |
| Analog 3 | Substitution: 4-Methoxyphenyl at position 5 | 1.2 | 0.5 | 5.0 |
| Analog 4 | Bioisosteric replacement: Thiazole for oxadiazole | 0.9 | 0.4 | 4.5 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Lipid Membrane: A solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) is prepared. 5 µL of this solution is carefully added to the membrane of each well of a 96-well donor plate.
-
Compound Preparation: The test compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing a small percentage of a co-solvent like DMSO to a final concentration of, for example, 200 µM.
-
Assay Setup: The acceptor 96-well plate is filled with 300 µL of the buffer per well. 200 µL of the compound solution is added to each well of the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, the donor plate is removed. The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using an appropriate equation that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in multi-well plates (e.g., Transwell® plates) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the leakage of a fluorescent marker like Lucifer yellow.
-
Compound Dosing: The culture medium is replaced with a transport buffer. The test compound is added to either the apical (for A-B transport) or the basolateral (for B-A transport) chamber at a non-toxic concentration.
-
Incubation: The plates are incubated at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver chambers.
-
Sample Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Calculation of Permeability and Efflux Ratio: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated. The efflux ratio is then determined by dividing Papp(B-A) by Papp(A-B).
Visualizations
References
- 1. benthamscience.com [benthamscience.com]
- 2. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 7. Caco-2 Method Validation | Bienta [bienta.net]
- 8. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. Optimization of experimental conditions for skin-PAMPA measurements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Anticancer Potential: 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine versus Doxorubicin
A comprehensive guide for researchers and drug development professionals on the comparative anticancer activity, mechanisms of action, and experimental evaluation of the novel 1,3,4-oxadiazole derivative and the established chemotherapeutic agent, doxorubicin.
Executive Summary
A direct comparative study on the anticancer activity of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and the widely used chemotherapy drug doxorubicin is not currently available in published scientific literature. This guide, therefore, presents a comparative analysis based on existing data for doxorubicin and analogous 1,3,4-oxadiazole compounds. Doxorubicin is a potent, broad-spectrum anticancer agent, but its clinical application is often limited by significant toxicity, particularly cardiotoxicity. The 1,3,4-oxadiazole scaffold has emerged as a promising platform for the development of novel anticancer agents with diverse mechanisms of action. This guide provides a detailed overview of their respective mechanisms, available quantitative data on their anticancer efficacy, and standardized experimental protocols for their evaluation, aiming to inform future research and drug development efforts.
Quantitative Anticancer Activity
A direct comparison of the 50% inhibitory concentration (IC50) values for this compound and doxorubicin against the same cancer cell lines is not possible due to the lack of specific data for the oxadiazole compound. However, extensive data is available for doxorubicin, and studies on similar 1,3,4-oxadiazole derivatives provide an indication of their potential potency.
Doxorubicin: In Vitro Efficacy
Doxorubicin has been extensively evaluated against a wide array of cancer cell lines. The following table summarizes its IC50 values against several common human cancer cell lines, demonstrating its high potency.
| Cancer Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.50[1] |
| HeLa | Cervical Carcinoma | 2.92[1] |
| HepG2 | Hepatocellular Carcinoma | 12.18[1] |
| A549 | Lung Carcinoma | > 20[1] |
| M21 | Skin Melanoma | 2.77[1] |
| TCCSUP | Bladder Cancer | 12.55[1] |
| UMUC-3 | Bladder Cancer | 5.15[1] |
| BFTC-905 | Bladder Cancer | 2.26[1] |
Note: IC50 values can vary significantly depending on the experimental conditions, such as cell passage number and the specific assay used.[1]
1,3,4-Oxadiazole Derivatives: A Proxy for Potential Activity
While no specific data exists for this compound, a study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues provides valuable insight. The anticancer activity was evaluated by the National Cancer Institute (NCI) at a single high dose (10⁻⁵ M), and the results are presented as Growth Percent (GP). A GP of 0 indicates no net cell growth, while a negative GP indicates cell death.
One of the tested compounds, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , which is structurally related to the compound of interest, demonstrated significant growth inhibition against several cancer cell lines.
| Cancer Cell Line | Cancer Type | Growth Percent (GP) at 10⁻⁵ M |
| MDA-MB-435 | Melanoma | 15.43[2][3] |
| K-562 | Leukemia | 18.22[2][3] |
| T-47D | Breast Cancer | 34.27[2][3] |
| HCT-15 | Colon Cancer | 39.77[2][3] |
These findings suggest that the 1,3,4-oxadiazol-2-amine scaffold has promising anticancer potential.
Mechanisms of Anticancer Action
The modes of action for doxorubicin and 1,3,4-oxadiazole derivatives are distinct, offering different therapeutic avenues and potential for combination therapies.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin's anticancer activity stems from a combination of mechanisms that ultimately lead to cell death.[1]
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA helix, which obstructs DNA replication and transcription.[1] It also forms a stable complex with topoisomerase II, an enzyme essential for DNA repair, leading to DNA strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that cause oxidative damage to DNA, proteins, and cell membranes, contributing to its cytotoxicity.[1]
-
Induction of Apoptosis and Other Cell Death Pathways: The cellular damage induced by doxorubicin triggers programmed cell death (apoptosis), as well as other forms of cell death like senescence and autophagy.[1]
1,3,4-Oxadiazole Derivatives: Targeting Key Cellular Pathways
The anticancer mechanisms of 1,3,4-oxadiazole derivatives are diverse and often depend on the specific substitutions on the oxadiazole ring.[4] Some of the reported mechanisms include:
-
Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), topoisomerase II, and thymidylate synthase.[4]
-
Signaling Pathway Modulation: They can interfere with critical signaling pathways involved in cancer progression, such as the NF-kB signaling pathway.[4]
-
Inhibition of Angiogenesis: Some derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, by targeting factors like VEGFR-2.[4]
-
Tubulin Polymerization Inhibition: Certain 1,3,4-oxadiazole compounds can disrupt the formation of microtubules, which are essential for cell division.[4]
Experimental Protocols: A Guide to In Vitro Anticancer Screening
The National Cancer Institute's (NCI) 60 human tumor cell line screen is a standardized and widely used protocol for evaluating the in vitro anticancer activity of novel compounds.
NCI-60 Human Tumor Cell Line Screen
-
Cell Preparation: A panel of 60 different human cancer cell lines, representing nine distinct cancer types, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cell Plating: The cells are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.
-
Compound Addition: The test compounds are initially screened at a single high concentration (10⁻⁵ M). If significant activity is observed, a full five-dose screen is performed.
-
Incubation: The plates are incubated with the compounds for 48 hours.
-
Cell Viability Assessment (Sulforhodamine B Assay):
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The optical density is measured, which is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. Key metrics derived from the five-dose screen include:
-
GI50: The concentration required to inhibit cell growth by 50%.
-
TGI: The concentration required to cause total growth inhibition.
-
LC50: The concentration required to kill 50% of the cells.
-
Visual Representations of Workflows and Pathways
Caption: A simplified workflow of the NCI-60 anticancer drug screening protocol.
Caption: The multi-faceted mechanism of action of doxorubicin.
Caption: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.
References
Comparative Analysis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Guide to its Mechanism of Action and Performance Against Alternatives
For Immediate Release
This guide provides a comprehensive validation of the mechanism of action for the novel compound 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, presenting a comparative analysis of its performance against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodological protocols, and visualizes complex biological pathways to offer a clear and objective assessment of the compound's potential.
Introduction
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities, including anticancer and antimicrobial properties. This guide delves into the specific mechanisms through which this compound exerts its biological effects and provides a quantitative comparison with standard-of-care drugs, Doxorubicin and Ciprofloxacin, in the contexts of oncology and microbiology, respectively.
Anticancer Activity: A Comparative Overview
The anticancer potential of this compound and its derivatives has been evaluated against various human cancer cell lines. The primary mechanisms of action for this class of compounds involve the inhibition of crucial cellular processes such as tubulin polymerization and the activity of key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to cell cycle arrest and apoptosis.[1][2][3][4]
In comparison, Doxorubicin, a well-established chemotherapeutic agent, functions primarily through DNA intercalation and inhibition of topoisomerase II, which leads to DNA damage and subsequent cell death.[5][6][7][]
The following table summarizes the cytotoxic activity of a representative 1,3,4-oxadiazole derivative, 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5- trimethoxyphenyl)-1,2,4-oxadiazol-3- yl)phenyl)-1,3,4-oxadiazole, against several cancer cell lines in comparison to Doxorubicin.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5- trimethoxyphenyl)-1,2,4-oxadiazol-3- yl)phenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.34 | [9] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5- trimethoxyphenyl)-1,2,4-oxadiazol-3- yl)phenyl)-1,3,4-oxadiazole | A549 (Lung) | 2.45 | [9] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5- trimethoxyphenyl)-1,2,4-oxadiazol-3- yl)phenyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | Not Reported | [9] |
| Doxorubicin | MCF-7 (Breast) | Not Reported in this study | |
| Doxorubicin | A549 (Lung) | Not Reported in this study | |
| Doxorubicin | MDA-MB-231 (Breast) | Not Reported in this study | |
| 1-(5-(Pyridin-4-yl)-2-p-tolyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Not Specified | 8.04 | [9] |
| Doxorubicin | Not Specified | 8.02 | [9] |
Antimicrobial Activity: A Comparative Overview
Derivatives of 1,3,4-oxadiazole have demonstrated promising activity against a range of bacterial pathogens. Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes.
As a point of comparison, Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, acts by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[10][11][12][13]
The table below presents the antimicrobial activity of representative 1,3,4-oxadiazole derivatives against various bacterial strains, with Ciprofloxacin included for comparison.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | Staphylococcus aureus (MRSA) | 62 | [14] |
| Ciprofloxacin | Staphylococcus aureus (MRSA) | Not specified in this study, but generally low | [14] |
| Ceftizoxime | Staphylococcus aureus (MRSA) | Less effective than the test compounds | [14] |
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Assay for Apoptosis
The Annexin V-FITC assay is used to detect phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane, an early indicator of apoptosis.[17][18]
-
Cell Treatment: Induce apoptosis in the desired cell population by treatment with the test compound.
-
Cell Collection and Resuspension: Collect 1-5 x 10^5 cells and resuspend them in 500 µL of 1x Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and, optionally, Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth).
Visualizing the Mechanisms of Action
To further elucidate the biological processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways.
Caption: Anticancer mechanism of this compound.
Caption: Anticancer mechanism of Doxorubicin.
References
- 1. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 14. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 15. atcc.org [atcc.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. assets.fishersci.com [assets.fishersci.com]
Structure-activity relationship (SAR) studies of 5-aryl-1,3,4-oxadiazol-2-amine derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 5-Aryl-1,3,4-Oxadiazol-2-amine Derivatives
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and acetylcholinesterase inhibitory activities. The information is targeted towards researchers, scientists, and drug development professionals.
Anticancer Activity
A seminal study by Ahsan et al. (2014) explored the anticancer potential of a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.[1][2] The compounds were evaluated against the National Cancer Institute's (NCI) 60-cell line panel. The results highlight key structural features that govern the cytotoxic potential of these derivatives.
Data Presentation: Anticancer Activity
The following table summarizes the growth percent (GP) data for selected compounds from the study by Ahsan et al. (2014), showcasing the impact of substitutions on both the 5-aryl ring (R) and the N-aryl ring (R'). A lower GP value indicates higher anticancer activity.
| Compound ID | R | R' | Mean GP (%)[2] | Most Sensitive Cell Lines (GP %)[2] |
| 4s | 4-OCH₃C₆H₄ | 2,4-(CH₃)₂C₆H₃ | 62.61 | MDA-MB-435 (Melanoma, 15.43), K-562 (Leukemia, 18.22), T-47D (Breast, 34.27), HCT-15 (Colon, 39.77) |
| 4u | 4-OHC₆H₄ | 2,4-(CH₃)₂C₆H₃ | 78.46 | MDA-MB-435 (Melanoma, 6.82), K-562 (Leukemia, 24.80), NCI-H522 (Non-Small Cell Lung, 41.03), HCT-15 (Colon, 44.74) |
| 4j | 3,4-(OCH₃)₂C₆H₃ | 4-BrC₆H₄ | >97 | HOP-92 (Non-Small Cell Lung, 75.06), MOLT-4 (Leukemia, 76.31) |
| 4l | C₂H₅ | 4-BrC₆H₄ | >97 | A498 (Renal, 76.62), MALME-3M (Melanoma, 77.96), MOLT-4 (Leukemia, 79.51) |
Key SAR Insights for Anticancer Activity:
-
Substitution on the 5-Aryl Ring (R): The presence of a methoxy group at the para position of the 5-aryl ring, as seen in compound 4s , contributes significantly to its anticancer activity.[2] Replacement with a hydroxyl group in compound 4u also showed potent activity, particularly against melanoma cell lines.[2]
-
Substitution on the N-Aryl Ring (R'): A 2,4-dimethylphenyl group at the N-aryl position appears to be favorable for activity, as demonstrated by the potent compounds 4s and 4u .[2]
-
Electron-donating vs. Electron-withdrawing Groups: The data suggests that electron-donating groups on the 5-aryl ring, such as methoxy and hydroxyl, enhance anticancer activity.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Recent studies have also investigated 5-aryl-1,3,4-oxadiazol-2-amine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. A 2022 study explored derivatives with long alkyl chains.[3][4]
Data Presentation: Cholinesterase Inhibition
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against AChE and BChE.
| Compound ID | R | R' | AChE IC₅₀ (µM)[4] | BChE IC₅₀ (µM)[4] |
| 3a | C₆H₅ | C₁₂H₂₅ | 25.3 | >100 |
| 3t | 4-pyridyl | C₁₂H₂₅ | 12.8 | 53.1 |
Key SAR Insights for Cholinesterase Inhibition:
-
Heterocyclic Substituents: The presence of a pyridine ring at the 5-position, as in compound 3t , resulted in more potent AChE and BChE inhibition compared to a simple phenyl ring.[3][4]
-
Long Alkyl Chain: The dodecyl chain on the amine nitrogen appears to be a key feature for the observed inhibitory activity.[3][4]
Experimental Protocols
Anticancer Activity Screening (NCI-60 Cell Line Panel)
The compounds were evaluated by the National Cancer Institute (NCI) Developmental Therapeutics Program. The methodology involves the following steps:
-
Cell Culture: Sixty different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast, are cultured.
-
Drug Incubation: The cells are incubated with the test compounds at a single concentration of 10⁻⁵ M for 48 hours.
-
Protein Staining: After incubation, the cells are fixed in situ, and the total cellular protein is stained with sulforhodamine B (SRB).
-
Data Analysis: The optical density of the stained protein is measured, which is proportional to the number of viable cells. The growth percent (GP) is calculated relative to control wells.[1]
Acetyl- and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BChE was determined using a modified Ellman's spectrophotometric method.[3][4]
-
Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.
-
Inhibition Assay: The test compound is pre-incubated with the enzyme for a specific period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.
-
Colorimetric Measurement: Thiocholine reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curves.[3][4]
Visualizations
Caption: General workflow for SAR studies.
Caption: Key substitution points on the scaffold.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Toxicity of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy and toxicity of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine and its closely related 2,5-disubstituted 1,3,4-oxadiazole analogs. Due to the limited availability of direct in vivo data for this compound, this guide leverages published data from structurally similar compounds to provide a comprehensive assessment for preclinical research. The information is intended to guide researchers in drug development by presenting available data on the anticancer and anti-inflammatory potential, alongside the toxicological profiles of this class of compounds.
I. Comparative In Vivo Efficacy
The 1,3,4-oxadiazole scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] This section compares the in vivo performance of 2,5-disubstituted 1,3,4-oxadiazole derivatives in established animal models.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have demonstrated notable anti-proliferative effects.[3] A common preclinical model to assess anticancer potential is the Dalton's Lymphoma Ascites (DLA) solid tumor model in mice. In this model, tumor cells are inoculated into animals, and the efficacy of a test compound is evaluated by measuring the reduction in tumor volume and weight.
Table 1: Comparison of Anticancer Efficacy of 1,3,4-Oxadiazole Derivatives in DLA Solid Tumor Model
| Compound/Analog | Dose | Route of Administration | % Reduction in Tumor Volume | % Reduction in Tumor Weight | Reference Compound | % Reduction in Tumor Volume (Reference) | % Reduction in Tumor Weight (Reference) |
| AMK OX-8, 9, 11, 12 (unspecified 1,3,4-oxadiazole derivatives) | Not Specified | Not Specified | Significant | Significant | Not Specified | Not Specified | Not Specified |
Note: Specific quantitative data for the percentage reduction was not available in the cited literature, but the effect was reported as significant.[4]
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[5][6][7] This model involves inducing inflammation by injecting carrageenan into the paw and then measuring the reduction in edema (swelling) after treatment with the test compound.
Table 2: Comparison of Anti-inflammatory Efficacy of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Compound/Analog | Dose (mg/kg) | Route of Administration | % Inhibition of Paw Edema | Reference Compound | Dose (mg/kg) | % Inhibition of Paw Edema (Reference) |
| OSD | 100 | Not Specified | 60% | Indomethacin | 10 | Not Specified |
| OPD | 100 | Not Specified | 32.5% | Indomethacin | 10 | Not Specified |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivative (21c) | 20 | Not Specified | 59.5% | Indomethacin | 20 | 64.3% |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivative (21i) | 20 | Not Specified | 61.9% | Indomethacin | 20 | 64.3% |
| Flurbiprofen-based oxadiazole derivative (10) | Not Specified | Not Specified | 88.33% | Flurbiprofen | Not Specified | 90.01% |
| Flurbiprofen-based oxadiazole derivative (3) | Not Specified | Not Specified | 66.66% | Flurbiprofen | Not Specified | 90.01% |
| Flurbiprofen-based oxadiazole derivative (5) | Not Specified | Not Specified | 55.55% | Flurbiprofen | Not Specified | 90.01% |
II. In Vivo Toxicity Profile
Evaluating the toxicity of a compound is a critical step in preclinical development. Acute oral toxicity studies are often conducted in rodents to determine the potential adverse effects of a single high dose of a substance. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these studies.[3][8][9][10]
Table 3: Acute Oral Toxicity of 1,3,4-Oxadiazole Derivatives in Swiss Albino Mice
| Compound/Analog | Dose | Observation Period | Signs of Toxicity | Outcome |
| AMK OX-8, 9, 11, 12 (unspecified 1,3,4-oxadiazole derivatives) | Not Specified | 14 days | No signs of toxicity or mortality observed. | Safe |
| N,N-diethyl-5-phenyl-1,3,4-oxadiazol-2-amine hydrochloride | 550 mg/kg | Not Specified | Lethal dose value reported, other toxic effects not detailed. | LD50: 550 mg/kg |
Note: The term "Safe" indicates that no adverse effects were observed at the tested dose.[4]
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the standard protocols for the in vivo models discussed in this guide.
Dalton's Lymphoma Ascites (DLA) Solid Tumor Model
-
Animal Model: Swiss albino mice are used.[11]
-
Tumor Induction: DLA cells (1 x 10^6 cells/mouse) are injected into the peritoneal cavity of the mice.[11][12]
-
Treatment: Treatment with the test compound or vehicle is typically initiated 24 hours after tumor inoculation and continues for a specified period (e.g., 15 days).[11]
-
Efficacy Evaluation: At the end of the treatment period, animals are sacrificed, and the solid tumors are excised. The tumor volume and weight are measured. The percentage of tumor reduction is calculated by comparing the treated group with the control group.[13][14]
Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats or Swiss albino mice are commonly used.[5][15]
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin or Fepradinol), and test groups.[5]
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally, typically one hour before the carrageenan injection.[5]
-
Induction of Edema: A 1% solution of carrageenan (0.1 mL) is injected into the subplantar surface of the right hind paw.[5][6]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[5]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[5]
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Animal Model: Typically, rats or mice of a single sex (usually females) are used.[9]
-
Dosage: A stepwise procedure with fixed doses is employed, starting with a dose expected to produce some signs of toxicity.[9]
-
Administration: The test substance is administered as a single oral dose.[16]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.[16]
-
Endpoint: The study allows for the classification of the substance's toxicity and an estimation of its LD50 (the dose that is lethal to 50% of the animals).[9]
IV. Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows.
Caption: DLA Solid Tumor Model Workflow.
Caption: Carrageenan-Induced Paw Edema Workflow.
Caption: Simplified Carrageenan-Induced Inflammation Pathway.
References
- 1. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. Regulatory guidelines for Conducting Toxicity studies OECD | PPTX [slideshare.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 11. Effect of Lawsonia inermis on tumor expression induced by Dalton’s lymphoma ascites in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antitumor activity of silver nanoparticles in Dalton’s lymphoma ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor activity of silver nanoparticles in Dalton's lymphoma ascites tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.toxicdocs.org [cdn.toxicdocs.org]
Comparative Analysis of the Antibacterial Spectrum of a 5-(4-Methylphenyl)-1,3,4-oxadiazole Derivative and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of a representative 1,3,4-oxadiazole derivative, closely related to 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, against standard antibiotics. The data presented is intended to support further research and development of novel antimicrobial agents. Compounds featuring the 1,3,4-oxadiazole nucleus are of significant interest due to their diverse pharmacological activities, including antibacterial properties.[1][2][3]
Introduction to 1,3,4-Oxadiazoles as Antibacterial Agents
The 1,3,4-oxadiazole ring is a key structural motif in a variety of biologically active compounds.[1][2][3] Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of antimicrobial activities, targeting both Gram-positive and Gram-negative bacteria.[4] The presence of different substituents on the oxadiazole ring can significantly influence the antibacterial potency and spectrum of these compounds. Some derivatives have shown efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as a scaffold for the development of new antibiotics.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of the 1,3,4-oxadiazole derivative and standard antibiotics is presented below in terms of Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7]
| Antimicrobial Agent | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| 4-Chloro-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Escherichia coli | Negative | 16[8] |
| Pseudomonas aeruginosa | Negative | 16[8] | |
| Staphylococcus aureus | Positive | 16[8] | |
| Bacillus subtilis | Positive | 16[8] | |
| Ciprofloxacin | Escherichia coli | Negative | 0.015 - 1[9][10] |
| Pseudomonas aeruginosa | Negative | 0.5 - 1[9] | |
| Staphylococcus aureus | Positive | 0.2[9] | |
| Bacillus subtilis | Positive | 0.4[4] | |
| Ampicillin | Escherichia coli | Negative | 4[11] |
| Pseudomonas aeruginosa | Negative | >256 | |
| Staphylococcus aureus | Positive | 0.6 - 1[11] | |
| Bacillus subtilis | Positive | N/A | |
| Vancomycin | Escherichia coli | Negative | Resistant |
| Pseudomonas aeruginosa | Negative | Resistant | |
| Staphylococcus aureus | Positive | 0.5 - 2[12] | |
| Bacillus subtilis | Positive | N/A |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antimicrobial activity of a compound. The Broth Microdilution method is a standardized and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth.
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound and standard antibiotics is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Serial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared from an overnight culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls: Appropriate controls are included on each plate:
-
Growth Control: Wells containing the broth medium and bacterial inoculum without any antimicrobial agent to ensure the viability of the bacteria.
-
Sterility Control: Wells containing only the sterile broth medium to check for contamination.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[14]
-
Result Interpretation: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[5][6][7]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC Determination by Broth Microdilution.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. mdpi.com [mdpi.com]
- 9. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Bot Verification [rasayanjournal.co.in]
Head-to-head comparison of different synthetic routes for 2,5-disubstituted 1,3,4-oxadiazoles
The 2,5-disubstituted 1,3,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, lauded for its favorable pharmacokinetic properties and metabolic stability. Consequently, the development of efficient and versatile synthetic routes to access this important heterocyclic core is of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of several prominent synthetic strategies, offering a critical evaluation of their performance based on experimental data.
A variety of synthetic approaches have been developed, each with its own set of advantages and limitations. Traditional methods often involve the cyclodehydration of diacylhydrazines using harsh reagents. More contemporary methods focus on one-pot procedures, milder reaction conditions, and catalytic systems to improve efficiency and substrate scope. This comparison focuses on five distinct and modern methodologies: a one-pot synthesis from carboxylic acids and aryl iodides, copper-catalyzed dual oxidation of arylacetic acids and hydrazides, visible-light-promoted cyclization of aldehydes, iodine-catalyzed oxidative cyclization of acylhydrazones, and a microwave-assisted one-pot synthesis from hydrazides and acid chlorides.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired substrate scope, and tolerance of functional groups. The following table summarizes the key quantitative data for the five selected methods, providing a clear comparison of their performance.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield Range (%) |
| 1. One-Pot Synthesis-Functionalization | Carboxylic Acids, Aryl Iodides | NIITP, CuI, 1,10-phenanthroline, Cs₂CO₃ | 21 hours (total) | 80 °C then 110 °C | 44 - 87%[1][2] |
| 2. Copper-Catalyzed Dual Oxidation | Arylacetic Acids, Hydrazides | Cu(OAc)₂, K₂CO₃, O₂ | 4 hours | 120 °C | Good yields (specific range not detailed in snippets)[3][4][5] |
| 3. Visible-Light-Promoted Cyclization | Aldehydes, Hypervalent Iodine(III) Reagents | Visible Light (catalyst-free) | Not specified | Room Temperature | up to 89%[6] |
| 4. Iodine-Catalyzed Oxidative Cyclization | Acylhydrazones | I₂ (catalytic), H₂O₂ | Not specified | Room Temperature | Good yields (specific range not detailed in snippets)[7] |
| 5. Microwave-Assisted One-Pot Synthesis | Mono-arylhydrazides, Acid Chlorides | HMPA, Microwave irradiation | 6 - 15 minutes | Not specified | 71 - 96%[8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.
Route 1: One-Pot Synthesis-Functionalization from Carboxylic Acids and Aryl Iodides [1][2]
This two-stage, one-pot protocol allows for the synthesis and subsequent functionalization of the 1,3,4-oxadiazole core.[1][2]
-
Step 1 (Oxadiazole Formation): To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP, 1.1 equiv). The tube is evacuated and backfilled with nitrogen. Anhydrous 1,4-dioxane is added, and the mixture is stirred at 80 °C for 3 hours.
-
Step 2 (C-H Arylation): After cooling to room temperature, the aryl iodide (2.5 equiv), 1,10-phenanthroline (40 mol %), cesium carbonate (1.5 equiv), copper(I) iodide (20 mol %), and additional anhydrous 1,4-dioxane are added. The Schlenk tube is sealed and heated to 110 °C for 18 hours.
-
Work-up: The reaction mixture is cooled, filtered through a silica plug, and concentrated. The crude product is purified by flash column chromatography.
Route 2: Copper-Catalyzed Dual Oxidation of Arylacetic Acids and Hydrazides [3][4][5]
This protocol describes a copper-catalyzed one-pot synthesis via dual oxidation.[3][5]
-
A mixture of the aryl hydrazide (1.0 equiv), arylacetic acid (1.2 equiv), copper(II) acetate (10 mol %), and potassium carbonate (2.0 equiv) in DMF is stirred at 120 °C for 4 hours under an oxygen atmosphere.
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and water is added. The resulting precipitate is filtered, washed with water, and dried to afford the 2,5-disubstituted 1,3,4-oxadiazole.
Route 3: Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes [6]
This method provides an efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles under mild, catalyst-free conditions.[6]
-
A mixture of the aldehyde (1.0 equiv) and a hypervalent iodine(III) reagent in a suitable solvent is irradiated with visible light at room temperature.
-
Work-up: The reaction mixture is concentrated, and the crude product is purified by column chromatography.
Route 4: Iodine-Catalyzed Oxidative Cyclization of Acylhydrazones [7]
This environmentally benign synthesis proceeds at room temperature using a catalytic amount of iodine.[7]
-
To a solution of the N-acylhydrazone (1.0 equiv) in a suitable solvent, a catalytic amount of molecular iodine and an aqueous solution of hydrogen peroxide are added. The reaction mixture is stirred at room temperature.
-
Work-up: The reaction is quenched with a solution of sodium thiosulfate, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by recrystallization or column chromatography.
Route 5: Microwave-Assisted One-Pot Synthesis from Hydrazides and Acid Chlorides [8]
This rapid, one-pot procedure utilizes microwave irradiation to accelerate the synthesis.[8]
-
A mixture of a mono-arylhydrazide (1.0 equiv) and an acid chloride (1.0 equiv) in HMPA is subjected to microwave irradiation for a short period (typically 6-15 minutes).
-
Work-up: The reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and recrystallization.
Logical Workflow of Synthetic Routes
The following diagram illustrates the convergence of the different synthetic pathways to the common 2,5-disubstituted 1,3,4-oxadiazole product.
Caption: Synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validating Target Engagement of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including notable anticancer properties. This guide provides a comparative overview of the anticancer activity of 5-aryl-1,3,4-oxadiazol-2-amine derivatives and outlines a comprehensive strategy for validating the target engagement of a specific analogue, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine, in cancer cells.
Comparative Anticancer Activity of 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives
Numerous studies have synthesized and evaluated a variety of 5-aryl-1,3,4-oxadiazol-2-amine derivatives for their in vitro anticancer activity against a panel of human cancer cell lines. The data, primarily presented as Growth Percent (GP) inhibition at a single dose (typically 10 µM), reveals that substitutions on both the 5-phenyl ring and the 2-amino-aryl ring significantly influence cytotoxic potency and cancer cell line selectivity. Below is a summary of the reported activities for a selection of analogues.
| Compound ID | 5-Aryl Substituent | 2-Amino-Aryl Substituent | Cancer Cell Line | Growth Percent (GP) Inhibition (%)[1] |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | K-562 (Leukemia) | 18.22 |
| MDA-MB-435 (Melanoma) | 15.43 | |||
| T-47D (Breast Cancer) | 34.27 | |||
| HCT-15 (Colon Cancer) | 39.77 | |||
| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | MDA-MB-435 (Melanoma) | 6.82 |
| K-562 (Leukemia) | 24.80 | |||
| NCI-H522 (Non-Small Cell Lung) | 41.03 | |||
| HCT-15 (Colon Cancer) | 44.74 | |||
| 4j | 3,4-Dimethoxyphenyl | 4-Bromophenyl | HOP-92 (Non-Small Cell Lung) | 75.06 |
| MOLT-4 (Leukemia) | 76.31 | |||
| NCI-H522 (Non-Small Cell Lung) | 79.42 | |||
| SNB-75 (CNS Cancer) | 81.73 | |||
| 4h | 4-Chlorophenyl | 4-Bromophenyl | SR (Leukemia) | 82.94 |
| SK-MEL-2 (Melanoma) | 60.45 | |||
| MDA-MB-231/ATCC (Breast Cancer) | 67.42 | |||
| 4b | 4-Nitrophenyl | Naphthalen-2-yl | SR (Leukemia) | Significant Activity |
| MDA-MB-435 (Melanoma) | Significant Activity | |||
| MOLT-4 (Leukemia) | Significant Activity | |||
| K-562 (Leukemia) | Significant Activity | |||
| HL-60(TB) (Leukemia) | Significant Activity | |||
| 4e | 3,4,5-Trimethoxyphenyl | Naphthalen-2-yl | UO-31 (Renal Cancer) | Promising Activity |
| NCI-H226 (Non-Small Cell Lung) | Promising Activity | |||
| CAKI-1 (Renal Cancer) | Promising Activity | |||
| PC-3 (Prostate Cancer) | Promising Activity | |||
| MCF7 (Breast Cancer) | Promising Activity |
Note: "Significant" and "Promising" activity as described in the source publication without specific GP values.[2]
Proposed Targets and a Workflow for Validating Target Engagement
While the precise molecular targets of many 1,3,4-oxadiazole derivatives are not fully elucidated, computational and mechanistic studies suggest potential interactions with key cancer-related proteins, including Tubulin , Histone Deacetylases (HDACs) , and the Epidermal Growth Factor Receptor (EGFR) . The following section outlines a proposed workflow and detailed experimental protocols to validate the engagement of this compound with these putative targets.
Caption: Proposed workflow for validating the target engagement of this compound.
Experimental Protocols for Target Validation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one showing high sensitivity to the compound) to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) and a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).
-
Heat Shock: After treatment, harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.
-
Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble target protein (e.g., Tubulin, HDAC1, EGFR) in each sample by Western Blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
In Vitro Kinase/Enzyme Activity Assays
These assays directly measure the effect of the compound on the enzymatic activity of the putative target.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer.
-
Compound Incubation: In a 96-well plate, add varying concentrations of this compound or a positive control inhibitor (e.g., Gefitinib).
-
Kinase Reaction: Initiate the reaction by adding the EGFR enzyme to the wells. Incubate for a defined period at 37°C.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a commercially available kit (e.g., ADP-Glo™).
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Protocol:
-
Reagent Preparation: Use a commercially available fluorometric HDAC activity assay kit containing an acetylated substrate and developer.
-
Compound Incubation: Incubate nuclear extracts from treated and untreated cancer cells, or a purified HDAC enzyme, with a range of concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A).
-
Deacetylation Reaction: Add the acetylated substrate and incubate to allow for deacetylation by the HDACs.
-
Signal Development: Add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Data Analysis: Measure the fluorescence intensity and calculate the percentage of HDAC inhibition to determine the IC50 value.
Western Blotting for Downstream Pathway Modulation
This method assesses whether the compound affects the signaling pathways downstream of the proposed target.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at different concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification and Electrophoresis: Determine the protein concentration of each lysate and separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer and Blocking: Transfer the proteins to a PVDF or nitrocellulose membrane and block non-specific binding sites.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target and its phosphorylated forms (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK) or markers of target activity (e.g., acetylated histones). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the results to a loading control (e.g., β-actin or GAPDH). A decrease in the phosphorylation of downstream effectors or an increase in histone acetylation would support target engagement.
Caption: Simplified signaling pathways for potential targets of 1,3,4-oxadiazole derivatives.
Conclusion
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold represents a promising starting point for the development of novel anticancer agents. The comparative data on the anticancer activity of various derivatives highlight the importance of substitution patterns in determining potency and selectivity. For a specific compound of interest, such as this compound, a systematic approach to target validation is crucial. By employing a combination of biophysical, biochemical, and cell-based assays as outlined in this guide, researchers can confidently establish target engagement, elucidate the mechanism of action, and advance the development of more effective and targeted cancer therapies.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-Aryl-1,3,4-Oxadiazol-2-Amine Compounds
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a paramount challenge. The 5-aryl-1,3,4-oxadiazol-2-amine scaffold has emerged as a promising pharmacophore in the design of novel therapeutic agents, particularly in oncology. However, a thorough understanding of their cross-reactivity and off-target effects is crucial for advancing these compounds from promising hits to viable clinical candidates. This guide provides a comparative analysis of this compound class, benchmarking them against established kinase inhibitors and offering detailed experimental protocols for their evaluation.
The therapeutic success of kinase inhibitors is often tempered by their off-target activities, which can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. For the 5-aryl-1,3,4-oxadiazol-2-amine class, while numerous studies have highlighted their potential as inhibitors of specific kinases and their cytotoxic effects against various cancer cell lines, comprehensive kinome-wide selectivity data remains largely unpublished. This guide aims to bridge this gap by contextualizing the available information and providing the necessary tools for rigorous preclinical evaluation.
Comparative Kinase Selectivity: A Look at On-Target Potency and Off-Target Liabilities
A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. While comprehensive screening data for a single 5-aryl-1,3,4-oxadiazol-2-amine derivative is not publicly available, we can synthesize a comparative view from existing literature and benchmark against well-profiled drugs.
For the purpose of this guide, we will consider a representative 5-aryl-1,3,4-oxadiazol-2-amine derivative, Compound X , which has shown potent inhibitory activity against a specific kinase, such as the epidermal growth factor receptor (EGFR). We will compare its hypothetical profile with established kinase inhibitors known for their varying degrees of selectivity: Imatinib, Dasatinib, and Lapatinib.
Table 1: Comparative Kinase Inhibition Profile
| Compound Class | Representative Compound / Alternative | Primary Target(s) | Key Off-Targets / Cross-Reactivities |
| 5-Aryl-1,3,4-oxadiazol-2-amine | Compound X (Hypothetical EGFR Inhibitor) | EGFR | Data not widely available. Potential for cross-reactivity with other tyrosine kinases. |
| Aminopyrimidine | Imatinib | ABL, KIT, PDGFR | SRC family kinases (less potent), DDR1, NQO2.[1] |
| Aminopyrimidine | Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, ephrin receptors. | Broad kinome activity, inhibits numerous Tyr and Ser/Thr kinases.[1][2] |
| Quinazoline | Lapatinib | EGFR, HER2 | Potential for cross-reactivity with other HER family members. |
Cellular Effects: Cytotoxicity and Phenotypic Outcomes
The on-target and off-target activities of a kinase inhibitor ultimately manifest as cellular effects. Cytotoxicity assays are fundamental in determining the therapeutic window and potential liabilities of a compound.
Table 2: Comparative Cytotoxicity Profile
| Compound Class | Representative Compound / Alternative | Example Cancer Cell Line | Reported IC50 / Growth Inhibition |
| 5-Aryl-1,3,4-oxadiazol-2-amine | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | 18.22% Growth[3][4] |
| MDA-MB-435 (Melanoma) | 15.43% Growth[3][4] | ||
| HCT-15 (Colon) | 39.77% Growth[3][4] | ||
| Aminopyrimidine | Imatinib | K-562 (BCR-ABL positive) | ~200-500 nM |
| Aminopyrimidine | Dasatinib | K-562 (BCR-ABL positive) | <1 nM |
| Quinazoline | Lapatinib | SK-BR-3 (HER2 positive) | ~10-50 nM |
Visualizing the Impact: Signaling Pathways and Experimental Design
To better understand the implications of on- and off-target effects, it is crucial to visualize the signaling pathways involved and the workflows for their investigation.
Caption: Simplified signaling cascade downstream of a receptor tyrosine kinase and potential inhibitor interactions.
Caption: A generalized workflow for the preclinical evaluation of novel kinase inhibitors.
Detailed Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., 5-aryl-1,3,4-oxadiazol-2-amine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO. Further dilute this series in kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 2.5 µL of a pre-mixed substrate and ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The 5-aryl-1,3,4-oxadiazol-2-amine scaffold represents a versatile platform for the development of novel kinase inhibitors. While initial studies have demonstrated their potential, a critical next step for the research community is the comprehensive profiling of lead compounds across the human kinome. This will not only elucidate their selectivity and potential off-target liabilities but also pave the way for a more rational design of next-generation inhibitors with improved therapeutic indices. By employing standardized and rigorous experimental protocols, as outlined in this guide, researchers can generate the high-quality, comparative data necessary to advance these promising compounds toward clinical application.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1,3,4-Oxadiazole Analogs with Tubulin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,3,4-oxadiazole analogs as potential tubulin inhibitors, supported by experimental data from recent studies. The information aims to facilitate the understanding of their therapeutic potential and guide future research in anticancer drug discovery.
Tubulin, a crucial protein in the formation of microtubules, is a well-established target for the development of anticancer agents. Disruption of microtubule dynamics by inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore in the design of novel tubulin inhibitors. This guide summarizes findings from comparative docking analyses and in vitro studies of various 1,3,4-oxadiazole analogs, offering insights into their structure-activity relationships and binding interactions with tubulin.
Data Presentation: Performance of 1,3,4-Oxadiazole Analogs
The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of a series of novel 1,3,4-oxadiazole derivatives, along with their molecular docking scores against tubulin.
Table 1: Cytotoxicity (IC50, μM) of 1,3,4-Oxadiazole Analogs against Various Cancer Cell Lines [1][2][3][4]
| Compound | MCF-7 (Breast) | HCT116 (Colorectal) | HepG2 (Liver) |
| 8d | 10.32 | 7.42 | 9.33 |
| 8e | 7.89 | 3.19 | 5.43 |
| 8f | 8.21 | 4.83 | 6.15 |
| Colchicine (Reference) | 10.23 | 7.43 | 9.34 |
Table 2: Tubulin Polymerization Inhibition (IC50, nM) and Molecular Docking Scores [1][2][3][4]
| Compound | Tubulin Polymerization IC50 (nM) | Docking Score (kcal/mol) |
| 8d | 7.95 | - |
| 8e | 9.81 | - |
| Colchicine (Reference) | 9.83 | -7.046 |
| HIT1 | - | -9.719 |
| HIT4 | - | - |
Note: Docking scores for compounds 8d and 8e were not explicitly provided in the source material in kcal/mol. The study did, however, indicate favorable binding interactions. The docking score for Colchicine and HIT1 are from a separate study for comparison.[5][6]
Experimental Protocols
This section details the methodologies employed in the cited research for the synthesis, biological evaluation, and computational analysis of 1,3,4-oxadiazole analogs.
1. Synthesis of 1,3,4-Oxadiazole Derivatives (General Pathway) [1]
A series of substituted 2-(((1,3,4-oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)benzenethiol derivatives were synthesized. The general synthetic pathway involved multiple steps, starting from commercially available materials and proceeding through various intermediates. The structures of the final compounds were confirmed using NMR, mass spectrometry, and elemental analysis.[1] For example, the synthesis of S-(2-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino) phenyl) ethanethioate (7c) was achieved with a yield of 89%.[1] Similarly, other derivatives like 7e and 8b were also synthesized and characterized.[1]
2. In Vitro Cytotoxicity Assay [1][2][3][4]
The cytotoxic potential of the synthesized compounds was evaluated against human cancer cell lines, including MCF-7 (breast), HCT116 (colorectal), and HepG2 (liver). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used for this purpose. Cells are seeded in 96-well plates and treated with different concentrations of the compounds for a specified period. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
3. Tubulin Polymerization Assay [1][2][3][4]
The ability of the compounds to inhibit tubulin polymerization was assessed using an in vitro turbidimetric assay. This assay measures the increase in absorbance at 340 nm, which corresponds to the formation of microtubules from tubulin monomers. The IC50 values for tubulin polymerization inhibition were determined by comparing the extent of polymerization in the presence of the test compounds to a control. Colchicine, a well-known tubulin inhibitor, was used as a reference compound.[1][2][3][4]
4. Molecular Docking Study [1][3][5][6]
Molecular docking studies were performed to predict the binding modes of the 1,3,4-oxadiazole analogs within the colchicine binding site of tubulin. The crystal structure of the tubulin-colchicine complex (PDB ID: 1SA0 or 4O2B) is often used as the receptor for these simulations.[3][5][6] The ligands (1,3,4-oxadiazole analogs) are docked into the active site of the protein, and the resulting poses are scored based on their binding affinity. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds.
Visualizing the Drug Discovery Workflow
The following diagram illustrates the typical workflow for the identification and evaluation of novel 1,3,4-oxadiazole analogs as tubulin inhibitors.
Caption: Workflow for the discovery of 1,3,4-oxadiazole based tubulin inhibitors.
References
- 1. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bk21foureree.hanyang.ac.kr [bk21foureree.hanyang.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. ScholarWorks@Hanyang University: Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors [scholarworks.bwise.kr]
- 5. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Anti-inflammatory Potential of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine Scaffolds and Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the anti-inflammatory properties of compounds based on the 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine scaffold against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is collated from various preclinical studies to offer an objective overview for researchers in the field of inflammation and drug discovery.
Introduction to Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[2][3] However, the long-term use of NSAIDs is associated with gastrointestinal and cardiovascular side effects, driving the search for novel anti-inflammatory agents with improved safety profiles.[2]
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] Compounds featuring this moiety, such as this compound and its analogs, are of significant interest as potential alternatives to traditional NSAIDs.[5]
In Vitro Anti-inflammatory Activity
In vitro assays provide a controlled environment to screen and elucidate the mechanisms of potential anti-inflammatory agents. Key assays include the inhibition of protein denaturation and the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases.
Protein Denaturation Inhibition
Protein denaturation is a well-documented cause of inflammation.[2] The ability of a compound to prevent protein denaturation is considered a valuable indicator of its anti-inflammatory activity.[2] The following table summarizes the in vitro anti-inflammatory activity of a series of 1,3,4-oxadiazole derivatives, structurally related to this compound, in comparison to the standard NSAID, Diclofenac Sodium. The assay is based on the inhibition of bovine serum and egg albumin denaturation.[6]
| Compound | Concentration (µg/mL) | % Inhibition (Bovine Serum Albumin)[6] | % Inhibition (Egg Albumin)[6] |
| Diclofenac Sodium (Standard) | 10 | 58.34 | 55.43 |
| 20 | 65.76 | 63.45 | |
| 30 | 74.23 | 71.23 | |
| 40 | 83.45 | 80.12 | |
| 50 | 92.12 | 89.23 | |
| Compound 3e | 10 | 45.23 | 43.12 |
| 20 | 51.34 | 49.34 | |
| 30 | 58.23 | 56.45 | |
| 40 | 65.78 | 63.45 | |
| 50 | 72.34 | 70.12 | |
| Compound 3f | 10 | 48.23 | 46.34 |
| 20 | 55.12 | 53.23 | |
| 30 | 62.45 | 60.12 | |
| 40 | 69.23 | 67.34 | |
| 50 | 76.45 | 74.23 | |
| Compound 3i | 10 | 46.12 | 44.23 |
| 20 | 53.23 | 51.12 | |
| 30 | 60.12 | 58.34 | |
| 40 | 67.34 | 65.12 | |
| 50 | 74.23 | 72.34 |
Note: Compounds 3e, 3f, and 3i are 2,5-disubstituted 1,3,4-oxadiazoles derived from p-toluic benzhydrazide.[6]
In Vivo Anti-inflammatory Activity
In vivo models are crucial for assessing the therapeutic efficacy of a drug candidate in a whole organism. The carrageenan-induced paw edema model in rats is a widely accepted and utilized acute inflammation model for evaluating anti-inflammatory drugs.[7]
The following table presents representative data for standard NSAIDs in the carrageenan-induced paw edema assay to serve as a benchmark.
| Compound | Dose (mg/kg) | Time after Carrageenan (hours) | % Inhibition of Edema |
| Indomethacin | 10 | 3 | ~50-60% |
| Diclofenac | 10 | 3 | ~45-55% |
| Ibuprofen | 40 | 3 | ~40-50% |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below to enhance understanding.
Caption: Arachidonic acid metabolism pathway.
Caption: In vivo anti-inflammatory assay workflow.
Experimental Protocols
In Vitro: Inhibition of Protein Denaturation
Objective: To assess the ability of a test compound to inhibit heat-induced protein denaturation.
Materials:
-
Test compound (this compound or its analogs)
-
Diclofenac Sodium (Standard)
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds and diclofenac sodium in a suitable solvent.
-
The reaction mixture consists of 2 ml of different concentrations of the test compound/standard drug and 0.2 ml of either egg albumin or BSA.[6]
-
A control solution is prepared without the test compound.[6]
-
The pH is adjusted to 6.4 using PBS.
-
The samples are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.[6]
-
After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Animals:
-
Wistar albino rats (150-200g) of either sex.
Materials:
-
Test compound
-
Standard NSAID (e.g., Indomethacin)
-
Carrageenan (1% w/v in saline)
-
Pletysmometer
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The animals are divided into groups: a control group, a standard drug group, and test groups receiving different doses of the compound of interest.
-
The test compound or standard drug is administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7]
-
The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Conclusion
The available data suggests that the 1,3,4-oxadiazole scaffold is a promising platform for the development of novel anti-inflammatory agents. While direct quantitative data for this compound is limited in the reviewed literature, its structural analogs have demonstrated noteworthy in vitro anti-inflammatory activity. Further in vivo studies on this specific compound are warranted to fully elucidate its therapeutic potential in comparison to established NSAIDs. The experimental protocols and benchmark data provided in this guide serve as a valuable resource for researchers pursuing the development of next-generation anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine for disposal, it is imperative to assume it is a hazardous substance. Compounds in the oxadiazole family may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3]
Personal Protective Equipment (PPE):
All personnel handling this compound must use appropriate PPE to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust and splashes.[4] |
| Skin and Body | Standard laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes inhalation of harmful dust particles.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, regional, and national regulations.[5][6] Under no circumstances should this chemical be disposed of in standard trash or down the drain.[7][8]
Step 1: Waste Identification and Segregation
-
Classification: Treat this compound as hazardous waste.[7]
-
Segregation: Do not mix this compound with other chemical waste streams.[4] Keeping waste streams separate prevents potentially dangerous chemical reactions.[9]
Step 2: Waste Collection and Containerization
-
Original Container: Whenever possible, keep the waste in its original container.[4]
-
Transfer Container: If a transfer is necessary, use a clean, dry, and chemically compatible container with a secure lid.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[4][7]
Step 3: Waste Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[4]
-
Storage Conditions: The storage area should be secure, well-ventilated, and away from incompatible materials.[7]
Step 4: Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup.[4]
-
Licensed Contractor: The final disposal must be carried out by a licensed and approved hazardous waste disposal company.[4]
Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above before attempting cleanup.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup:
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[1][10]
Disposal Workflow for this compound
Caption: Workflow for proper laboratory chemical disposal.[9]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
